2-Oxocyclopentanecarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBPINRBSNMESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498017 | |
| Record name | 2-Oxocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50882-16-1 | |
| Record name | 2-Oxocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Oxocyclopentanecarboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Oxocyclopentanecarboxylic Acid
Introduction
This compound (CAS No. 50882-16-1) is an organic compound featuring a five-membered cyclopentane (B165970) ring functionalized with both a ketone and a carboxylic acid group.[1] This bifunctional nature makes it a versatile building block in organic synthesis and a molecule of significant interest in mechanistic studies.[1][2] Its structure, particularly the β-keto acid motif, gives rise to unique chemical properties, most notably a rich keto-enol tautomerism.[3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and spectroscopic signature, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical and Physical Properties
The compound is typically a white to light beige solid and is soluble in polar organic solvents like chloroform (B151607) and methanol.[1][4] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl and carboxylic acid) suggests it is capable of forming strong intermolecular hydrogen bonds, influencing its physical state and solubility.[1]
dot
Caption: Structure of this compound.
Summary of Properties
The following tables summarize the key identifiers and computed physical properties for this compound.
| Identifier | Value | Reference |
| CAS Number | 50882-16-1 | [1][5][6] |
| Molecular Formula | C₆H₈O₃ | [1][5][7] |
| Molecular Weight | 128.13 g/mol | [5][7] |
| IUPAC Name | 2-oxocyclopentane-1-carboxylic acid | [5] |
| Synonyms | 2-Carboxycyclopentanone, Cyclopentanone-2-carboxylic acid | [1][4] |
| Physical Property | Value | Reference |
| Appearance | White to Light Beige Solid | [4] |
| Boiling Point | 301 °C (Predicted) | [4] |
| Flash Point | 150 °C (Predicted) | [4] |
| Density | 1.314 g/cm³ (Predicted) | [4] |
| pKa (Predicted) | 3.60 ± 0.20 | [4] |
| XLogP3-AA | 0.7 | [5] |
| Topological Polar Surface Area | 54.4 Ų | [5] |
Keto-Enol Tautomerism
Like most β-carbonyl compounds, this compound exists in equilibrium with its enol tautomer.[3][8] This equilibrium is fundamental to its reactivity. The interconversion can be catalyzed by either acid or base.[8][9]
dot
Caption: Keto-Enol equilibrium of this compound.
A detailed study using flash photolysis techniques provided precise measurements of the acidity and equilibrium constants for the keto-enol system in aqueous solution.[3] The enol form is generated by the hydration of 2-ketocyclopentylideneketene, which then isomerizes to the more stable keto form.[3]
Acidity and Equilibrium Constants
The presence of two acidic protons (carboxylic and enolic) and the keto-enol equilibrium leads to a complex system. The experimentally determined acidity (pQa) and keto-enol equilibrium (pKE) constants are summarized below.
| Constant | Description | Value (Ionic Strength = 0.10 M) | Reference |
| pQa,K | Acidity constant of the keto form's carboxylic acid group | 3.67 | [3] |
| pQa,E | Acidity constant of the enol form's carboxylic acid group | 4.16 | [3] |
| pQaE | Acidity constant of the enol form's hydroxyl group | 12.41 | [3] |
| pKE | Keto-enol equilibrium constant (un-ionized carboxylic acid) | 2.51 | [3] |
| pK'E | Keto-enol equilibrium constant (ionized carboxylate) | 3.00 | [3] |
These values indicate that the keto form is more acidic than the enol form at the carboxylic acid position and that the keto tautomer is significantly favored at equilibrium.[3]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound dictates its chemical behavior, allowing it to undergo reactions typical of both ketones and carboxylic acids.[2]
Key Reactions
-
Decarboxylation: As a β-keto acid, it readily undergoes decarboxylation upon heating, particularly in the presence of an acid catalyst, to yield cyclopentanone.[10] This reaction proceeds through a cyclic transition state involving the enol intermediate.
-
Esterification: The carboxylic acid group can be esterified by reacting with an alcohol under acidic conditions.[2] The resulting esters, such as ethyl 2-oxocyclopentanecarboxylate, are common synthetic intermediates.[11]
-
Reduction: The ketone group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, forming 2-hydroxycyclopentanecarboxylic acid.[2]
-
Condensation Reactions: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.[2]
dot
Caption: Major reaction pathways of this compound.
Experimental Protocols
Synthesis via Oxidation
A common laboratory synthesis involves the oxidation of a suitable precursor.[2]
Protocol: Oxidation of Cyclopentane-1,2-diol
-
Dissolution: Dissolve cyclopentane-1,2-diol in a suitable solvent, such as acetone (B3395972) or a biphasic mixture of water and an organic solvent.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add a strong oxidizing agent (e.g., Jones reagent (CrO₃/H₂SO₄) or potassium permanganate) dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding isopropanol (B130326) to consume excess oxidant. Filter the mixture to remove inorganic salts.
-
Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization: Keto-Enol Equilibrium Study
The study of the keto-enol dynamics often involves transient spectroscopy.[3]
Protocol: Flash Photolysis for Enol Generation
-
Precursor: A photolabile precursor, such as 2-diazocyclohexane-1,3-dione, is used.[3]
-
Solution Preparation: Prepare an aqueous solution of the precursor, buffered to the desired pH.
-
Photolysis: Subject the solution to a high-intensity laser pulse (e.g., a nanosecond pulse from an excimer laser) to generate a reactive intermediate (an acylketene).[3]
-
Hydration & Isomerization: The ketene (B1206846) rapidly hydrates in the aqueous solution to form the enol of this compound. This enol then isomerizes to the keto form.[3]
-
Spectroscopic Monitoring: Monitor the changes in absorbance over time using a UV-Vis spectrophotometer. The decay of the enol species and the formation of the keto form can be observed, allowing for the calculation of rate constants for ketonization.[3]
-
Data Analysis: Analyze the kinetic data at various pH values to determine the rate constants and subsequently the equilibrium and acidity constants for the entire system.[3]
dot
Caption: General experimental workflow for synthesis and characterization.
Spectroscopic Data
While comprehensive spectral data for the acid itself is not widely published, its features can be inferred from the spectra of its esters and general principles of spectroscopy for carboxylic acids and ketones.
| Spectroscopic Technique | Expected Features | Reference |
| ¹H NMR | -COOH: Very broad singlet, δ ≈ 10-12 ppm. α-H: Multiplet, δ ≈ 3.0-3.5 ppm. Ring -CH₂-: Multiplets, δ ≈ 1.8-2.5 ppm. | [12] |
| ¹³C NMR | C=O (acid): δ ≈ 170-180 ppm. C=O (ketone): δ ≈ 200-215 ppm. α-C: δ ≈ 45-55 ppm. Ring -CH₂-: δ ≈ 20-40 ppm. | [12][13] |
| IR Spectroscopy | O-H (acid): Very broad, strong band, 2500-3300 cm⁻¹. C=O (acid): Strong band, 1700-1725 cm⁻¹ (dimer). C=O (ketone): Strong band, 1740-1750 cm⁻¹. | [13][14] |
| Mass Spectrometry (EI) | M⁺: Peak at m/z = 128. Fragments: Loss of H₂O (m/z=110), COOH (m/z=83), and CO₂ (m/z=84). | [15][16] |
Safety and Handling
Safety data for this compound is not extensively documented, but based on its functional groups and data for similar compounds, standard laboratory precautions are necessary.[17][18]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[18]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or a fume hood.[17][18]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
References
- 1. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]
- 2. Buy this compound | 50882-16-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molport.com [molport.com]
- 7. chemscene.com [chemscene.com]
- 8. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
- 10. brainly.com [brainly.com]
- 11. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 16. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cyclopentanecarboxylic acid, 2-oxo-5-[(phenylthio)methyl]-, methyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-oxocyclopentanecarboxylic acid, a valuable intermediate in organic synthesis and drug development. The document details the core methodologies, including the widely employed Dieckmann condensation of diethyl adipate (B1204190) and subsequent hydrolysis and decarboxylation, as well as an alternative approach involving the oxidation of cyclopentanone (B42830). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction pathways to facilitate a thorough understanding of the synthesis of this key chemical compound.
Introduction
This compound and its esters are important building blocks in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. The presence of both a ketone and a carboxylic acid functional group within a five-membered ring structure provides a versatile scaffold for further chemical modifications. This guide explores the principal synthetic routes to this compound, with a focus on providing practical, detailed information for laboratory application.
Primary Synthesis Pathway: Dieckmann Condensation
The most established and widely utilized method for the synthesis of this compound derivatives is the intramolecular Claisen condensation of a 1,6-diester, known as the Dieckmann condensation. This reaction is particularly effective for the formation of five- and six-membered rings. The typical starting material for the synthesis of the this compound core is diethyl adipate. The overall pathway involves three key steps:
-
Dieckmann Condensation: Intramolecular cyclization of diethyl adipate to yield ethyl 2-oxocyclopentanecarboxylate.
-
Hydrolysis: Conversion of the resulting β-keto ester to the corresponding β-keto acid.
-
Decarboxylation: Removal of the carboxyl group to yield cyclopentanone, or in this case, the isolation of the intermediate this compound.
Dieckmann Condensation of Diethyl Adipate
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. In the case of diethyl adipate, the reaction yields ethyl 2-oxocyclopentanecarboxylate. The choice of base and solvent can significantly impact the reaction yield and conditions.
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Not specified | 82 | [1] |
| Diethyl Adipate | Sodium Hydride | Toluene | Reflux | Not specified | 72 | [1] |
| Diethyl Adipate | Sodium Amide | Xylene | Reflux | Not specified | 75 | [1] |
Materials:
-
Diethyl adipate
-
Sodium ethoxide (98%)
-
Toluene
-
Hydrochloric acid (30%)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a reaction vessel, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.[1]
-
Heat the mixture to reflux. Monitor the reaction progress by gas chromatography until the diethyl adipate concentration is less than 1%.[1]
-
After the reaction is complete, remove the ethanol (B145695) generated during the reaction by distillation.[1]
-
Cool the reaction mixture to 30 °C.[1]
-
Neutralize the mixture with 30% hydrochloric acid.[1]
-
Separate the organic and aqueous layers.[1]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Fractionally distill the dried organic phase under reduced pressure (83-88 °C / 5 mmHg) to collect the product, ethyl 2-oxocyclopentanecarboxylate.[1]
Hydrolysis of Ethyl 2-oxocyclopentanecarboxylate
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium hydroxide (B78521) (or Potassium hydroxide)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Dissolve the ethyl 2-oxocyclopentanecarboxylate in ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in water. A typical molar ratio is 1.5 to 2.0 equivalents of base per equivalent of ester.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography until the starting material is consumed.
-
After cooling to room temperature, most of the ethanol is removed by distillation.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then carefully acidified to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the this compound.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
Decarboxylation of this compound
β-keto acids are susceptible to decarboxylation upon heating, which results in the loss of carbon dioxide and the formation of a ketone. The decarboxylation of this compound yields cyclopentanone. This reaction proceeds through a cyclic transition state.
Materials:
-
This compound
Procedure:
-
Place the this compound in a distillation flask.
-
Heat the flask. The decarboxylation typically occurs at temperatures above the melting point of the acid.
-
The cyclopentanone product can be distilled directly from the reaction flask as it is formed.
-
The collected distillate can be further purified by redistillation.
Alternative Synthesis Pathway: Oxidation of Cyclopentanone
An alternative route to this compound involves the direct oxidation of cyclopentanone. This method can be challenging as over-oxidation to dicarboxylic acids such as glutaric acid can occur.[2] However, with careful control of reaction conditions and the choice of oxidizing agent, the desired α-keto acid can be obtained.
Oxidation of Cyclopentanone
Direct oxidation of the α-carbon of cyclopentanone to a carboxylic acid is a challenging transformation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used, but often lead to ring-opening to form glutaric acid.[3][4][5] A more controlled approach may involve a two-step process: α-functionalization followed by oxidation or hydrolysis.
Detailed quantitative data for the direct, high-yield synthesis of this compound from cyclopentanone is not well-documented in readily available literature, as the reaction often leads to mixtures of products.
This protocol is a conceptual adaptation of the Hell-Volhard-Zelinskii reaction, which typically applies to carboxylic acids. A similar principle of α-halogenation of a ketone followed by nucleophilic substitution and oxidation could be employed.
Step 1: α-Bromination of Cyclopentanone
Materials:
-
Cyclopentanone
-
Bromine (Br₂)
-
Acid catalyst (e.g., HBr in acetic acid)
Procedure:
-
Dissolve cyclopentanone in a suitable solvent such as acetic acid.
-
Add a catalytic amount of hydrobromic acid.
-
Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, then with saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 2-bromocyclopentanone.
Step 2: Conversion of 2-Bromocyclopentanone to this compound
This step would likely involve a nucleophilic substitution with a cyanide salt to form a nitrile, followed by hydrolysis.
Materials:
-
2-Bromocyclopentanone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Aqueous acid (e.g., HCl or H₂SO₄)
Procedure:
-
Dissolve 2-bromocyclopentanone in a suitable solvent like ethanol or DMSO.
-
Add an aqueous solution of sodium cyanide and heat the mixture to promote the SN2 reaction to form 2-oxocyclopentanecarbonitrile.
-
After the reaction is complete, the nitrile can be hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., concentrated HCl).
-
The resulting this compound can then be isolated by extraction and purified by recrystallization.
Purification and Characterization
Purification
The final product, this compound, is a solid at room temperature and can be purified by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., water, ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
The identity and purity of this compound can be confirmed using various spectroscopic methods.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclopentanone ring. The proton at the α-position to both the ketone and the carboxylic acid will be a multiplet, and the other ring protons will appear as multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ketone and the carboxylic acid, as well as for the carbons of the cyclopentane (B165970) ring.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching of the ketone (around 1740-1720 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 3300-2500 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (128.13 g/mol ).[7]
Conclusion
The synthesis of this compound is most reliably achieved through the Dieckmann condensation of diethyl adipate, followed by hydrolysis. This pathway is well-established and generally provides good yields. While the oxidation of cyclopentanone presents a more direct route from a readily available starting material, it is often hampered by a lack of selectivity and can lead to over-oxidation products. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, enabling the efficient production of this important chemical intermediate for applications in drug discovery and development.
References
- 1. Cyclopentenone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Oxocyclopentanecarboxylic Acid (CAS Number: 50882-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxocyclopentanecarboxylic acid (CAS No. 50882-16-1), a versatile keto-acid with significant potential in organic synthesis and pharmaceutical development. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its application as a key intermediate in the synthesis of bioactive molecules, including the glucokinase activator Piragliatin. While direct biological activity and specific signaling pathway involvement of this compound are areas of ongoing investigation, this guide lays the foundational chemical knowledge required for its effective utilization in research and development.
Introduction
This compound is a cyclic beta-keto acid characterized by a cyclopentanone (B42830) ring substituted with a carboxylic acid group at the adjacent position.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a valuable building block in the synthesis of a variety of complex organic molecules and pharmaceutical intermediates.[1] Notably, it serves as a crucial precursor in the synthesis of Piragliatin, a potent glucokinase activator that has been investigated for the treatment of type 2 diabetes. This guide aims to provide a detailed technical resource for professionals working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50882-16-1 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol [2] |
| IUPAC Name | 2-oxocyclopentane-1-carboxylic acid[2] |
| Synonyms | 2-Carboxycyclopentanone, Cyclopentanone-2-carboxylic acid[1] |
| Appearance | White to off-white solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents |
| pKa | Estimated to be around 3-4 |
Synthesis and Purification
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester, such as ethyl 2-oxocyclopentanecarboxylate or methyl 2-oxocyclopentanecarboxylate. These esters can be prepared via Dieckmann condensation of diethyl adipate (B1204190).
Experimental Protocol: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate
This protocol describes the synthesis of the ethyl ester precursor to this compound.
Materials:
-
Toluene
-
Sodium ethoxide (98%)
-
Diethyl adipate
-
30% Hydrochloric acid
Procedure:
-
In a reaction flask equipped with a reflux condenser and mechanical stirrer, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.[3]
-
Heat the mixture to reflux.[3]
-
Monitor the reaction progress by gas chromatography until the diethyl adipate is consumed (less than 1% remaining).[3]
-
After the reaction is complete, distill off the ethanol (B145695) byproduct.[3]
-
Cool the reaction mixture to 30 °C.[3]
-
Neutralize the mixture with 30% hydrochloric acid.[3]
-
Separate the organic and aqueous layers.[3]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation at 83-88 °C / 5 mmHg to obtain ethyl 2-oxocyclopentanecarboxylate.[3]
Experimental Protocol: Hydrolysis to this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium hydroxide (B78521) or potassium hydroxide solution (e.g., 10% aqueous)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating to facilitate hydrolysis.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ester is no longer present.
-
Cool the reaction mixture in an ice bath.
-
Acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
Experimental Protocol: Purification by Recrystallization
This general protocol can be adapted for the purification of this compound. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or water)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.[4]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.[4]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[5]
-
Further cool the flask in an ice bath to maximize crystal yield.[5]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]
-
Dry the crystals under vacuum to remove residual solvent.
Chemical Reactivity and Applications
The dual functionality of this compound allows for a range of chemical transformations, making it a versatile synthetic intermediate.
Key Reactions
-
Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst).
-
Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides, a key step in the synthesis of Piragliatin.[7][8] This typically involves activation of the carboxylic acid with a coupling reagent such as T3P (propylphosphonic anhydride).[7]
-
Decarboxylation: As a β-keto acid, it can undergo decarboxylation upon heating to yield cyclopentanone.[9]
-
Reduction: The ketone functionality can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.
-
Alpha-Alkylation/Acylation: The enolizable proton at the alpha position to both the ketone and the carboxylic acid can be removed by a base, allowing for subsequent alkylation or acylation reactions.
Application in the Synthesis of Piragliatin
This compound is a key building block for the synthesis of Piragliatin, a glucokinase activator. The synthesis involves the amide coupling of this compound with 2-aminopyrazine.
A generalized workflow for this synthesis is depicted below.
Caption: Synthetic workflow for Piragliatin from this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the direct biological activity of this compound. Its primary biological relevance stems from its role as an intermediate in the synthesis of pharmacologically active compounds like Piragliatin.
The end-product, Piragliatin, is a known glucokinase (GK) activator. Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreas. By activating GK, Piragliatin enhances glucose uptake and metabolism, thereby lowering blood glucose levels.
While this compound itself is not known to directly interact with the glucokinase pathway, its structural features could potentially allow for interactions with various biological targets. Carboxylic acid-containing compounds are known to participate in a wide range of biological processes and can interact with enzymes and receptors. Further research, such as in vitro screening and computational docking studies, is required to elucidate any intrinsic biological activity of this compound.[10]
The diagram below illustrates the general mechanism of action of a glucokinase activator, the class of drug for which this compound is a precursor.
Caption: Glucokinase activation pathway in pancreatic beta-cells and hepatocytes.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in pharmaceutical synthesis. This technical guide has provided a detailed overview of its properties, synthesis, purification, and reactivity. While its direct biological effects remain an area for future exploration, its role as a precursor to potent bioactive molecules like Piragliatin underscores its importance in drug discovery and development. The experimental protocols and chemical information presented herein are intended to facilitate the work of researchers and scientists in harnessing the full potential of this compound.
References
- 1. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]
- 2. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved In organic chemistry how does | Chegg.com [chegg.com]
- 10. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analysis of 2-Oxocyclopentanecarboxylic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.
Core Molecular Characteristics
This compound, with the IUPAC name 2-oxocyclopentane-1-carboxylic acid, is a cyclic keto acid. Its fundamental molecular and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| CAS Number | 50882-16-1 | [1] |
| SMILES String | O=C(C1C(CCC1)=O)O | [1] |
| Appearance | Predicted to be a solid or liquid. | |
| Solubility | Soluble in polar organic solvents. |
Keto-Enol Tautomerism: A Key Structural Feature
A significant aspect of this compound's chemistry is its existence in a keto-enol tautomeric equilibrium in solution. The keto form is in equilibrium with its enol tautomer. The position of this equilibrium and the kinetics of interconversion are crucial for its reactivity and potential biological activity.
Quantitative Data on Tautomerism
The equilibrium and acidity constants for the keto-enol system of this compound in aqueous solution have been determined experimentally.[2] These values are critical for understanding the behavior of the molecule in biological and chemical systems.
| Parameter | Symbol | Value |
| Acidity Constant of the Keto Form (Carboxylic Acid) | pKₐ,K | 3.67 |
| Acidity Constant of the Enol Form (Carboxylic Acid) | pKₐ,E | 4.16 |
| Keto-Enol Equilibrium Constant (Unionized) | pKₑ | 2.51 |
| Keto-Enol Equilibrium Constant (Ionized) | pK'ₑ | 3.00 |
Signaling Pathway of Keto-Enol Tautomerism
The tautomerization can be catalyzed by both acid and base. The following diagram illustrates the equilibrium between the keto and enol forms.
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
Methodology:
-
Enolate Formation: Cyclopentanone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate of cyclopentanone.
-
Carboxylation: Carbon dioxide, either as a gas bubbled through the solution or as solid dry ice, is introduced into the reaction mixture. The enolate attacks the carbon dioxide to form the lithium salt of this compound.
-
Work-up and Purification: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Study of Keto-Enol Tautomerism via Flash Photolysis
The kinetics of the ketonization of the enol of this compound can be studied using flash photolysis.[2] This technique allows for the rapid generation of the enol form and subsequent monitoring of its decay back to the more stable keto form.
Experimental Setup:
A typical flash photolysis setup involves a "pump" light source to initiate the photochemical reaction and a "probe" light source to monitor the changes in the sample's absorbance over time.[4][5]
Methodology:
-
Precursor Synthesis: A suitable precursor that generates the enol of this compound upon photolysis is synthesized. For instance, 2-diazocyclohexane-1,3-dione (B3187303) can be used, which upon flash photolysis, generates a ketene (B1206846) that rapidly hydrates to form the desired enol.[2]
-
Sample Preparation: The precursor is dissolved in an aqueous solution of known pH and ionic strength.
-
Flash Photolysis: The sample is subjected to a short, high-energy pulse of light (the "pump") from a flash lamp or a laser. This initiates the photochemical decomposition of the precursor and the formation of the enol.
-
Transient Absorption Measurement: The change in absorbance of the sample at a specific wavelength (where the enol has a characteristic absorption) is monitored over time using a continuous "probe" light source and a detector (e.g., a photomultiplier tube).
-
Data Analysis: The decay of the transient absorption signal corresponds to the ketonization of the enol. The rate constants for this process can be determined by fitting the kinetic data to an appropriate rate law.
Spectroscopic Characterization (Predicted)
Direct experimental spectra for this compound are not widely available. The following are predicted spectroscopic characteristics based on the functional groups present and data from related compounds such as its esters.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~3.0-3.5 | Multiplet | 1H | Methine proton alpha to both carbonyls (C1) |
| ~2.0-2.5 | Multiplet | 4H | Methylene protons on the cyclopentane (B165970) ring |
| ~1.8-2.0 | Multiplet | 2H | Methylene protons on the cyclopentane ring |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| > 200 | Ketone carbonyl carbon (C=O) |
| ~170-180 | Carboxylic acid carbonyl carbon (-COOH) |
| ~45-55 | Methine carbon alpha to both carbonyls (C1) |
| ~20-40 | Methylene carbons of the cyclopentane ring |
Infrared (IR) Spectroscopy (Predicted)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of carboxylic acid |
| ~1740-1760 | Strong | C=O stretch of the ketone |
| ~1700-1720 | Strong | C=O stretch of the carboxylic acid |
| ~1200-1300 | Strong | C-O stretch of the carboxylic acid |
This guide provides a foundational understanding of the molecular structure and key chemical properties of this compound. The detailed information on its keto-enol tautomerism offers a starting point for further research into its reactivity and potential applications in drug development and organic synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Convenient Procedure for Carboxylation—Robinson Annulations of Ketones Using Triethylamine Base in the Presence of Magnesium Chloride | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-oxocyclopentanecarboxylic acid, a fundamental equilibrium of significant interest in organic synthesis and drug development. This document details the quantitative aspects of the tautomeric equilibrium, outlines detailed experimental protocols for its characterization, and presents visual diagrams to illustrate key concepts and workflows.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group bonded to a carbon-carbon double bond).[1] For most simple ketones, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized. This stabilization arises from the conjugation of the double bond with the remaining carbonyl group and the formation of a stable, six-membered ring via an intramolecular hydrogen bond.[2]
The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, and understanding this dynamic is crucial for predicting reactivity, controlling reaction outcomes, and interpreting analytical data.[3]
The Tautomeric Equilibrium
The equilibrium between the keto and enol forms of this compound can be represented as a dynamic process. The presence of the carboxylic acid group adds another layer of complexity, as both the keto and enol tautomers can exist in either their protonated (carboxylic acid) or deprotonated (carboxylate) states.
Caption: Keto-enol tautomeric equilibrium of this compound.
Quantitative Analysis of the Equilibrium
The most definitive quantitative data for the tautomerism of this compound comes from studies in aqueous solution. The equilibrium constant, Keq, is defined as the ratio of the enol concentration to the keto concentration at equilibrium. It is often expressed in its logarithmic form, pKE (-log Keq).
Equilibrium in Aqueous Solution
Research by Kresge et al. has provided precise measurements for this system in water.[4][5] The equilibrium is dependent on the ionization state of the carboxylic acid moiety.
| Form | Parameter | Value | Reference |
| Un-ionized (Carboxylic Acid) | pKE | 2.51 | [4] |
| Ionized (Carboxylate) | pK'E | 3.00 | [4] |
| Acidity Constants | |||
| Keto Form (Carboxylic Acid) | pQa,K | 3.67 | [4][5] |
| Enol Form (Carboxylic Acid) | pQa,E | 4.16 | [4] |
| Enol Form (Enolic Hydroxyl) | pQEa | 12.41 | [4] |
Note: Acidity constants (pQa) are concentration quotients applicable at an ionic strength of 0.10 M.[4]
Solvent Effects
-
Non-polar solvents (e.g., carbon tetrachloride, toluene) tend to favor the enol form . These solvents do not effectively solvate the polar keto form, and the intramolecular hydrogen bond of the enol remains a dominant stabilizing factor.[2]
-
Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds, which may disrupt the enol's internal hydrogen bond and solvate the keto form, thus shifting the equilibrium towards the keto form .[3]
-
Polar protic solvents (e.g., water, methanol) can both donate and accept hydrogen bonds. They can solvate both tautomers, but often favor the more polar keto form, leading to a lower percentage of the enol tautomer compared to non-polar solvents.[2][3]
Caption: Influence of solvent polarity on the keto-enol equilibrium.
Experimental Protocols
Several spectroscopic and chemical methods are employed to study and quantify keto-enol tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most common and reliable method for quantifying the keto-enol ratio.[7] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.
Protocol for Quantitative ¹H NMR (qNMR) Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
For absolute quantification, a known mass of an internal standard with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) should be added.[8]
-
Allow the solution to equilibrate for a sufficient period (e.g., >1 hour) at a constant temperature before measurement.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the signals being integrated (a delay of 30-60 seconds is often sufficient for accurate quantification).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
Ensure uniform excitation across the entire spectral width.[9]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the signals unique to each tautomer. For this compound, the key signals are:
-
Keto Form: The α-proton (methine proton at C2), which typically appears as a multiplet.
-
Enol Form: The enolic hydroxyl proton (-OH), which is often a broad singlet at a downfield chemical shift (e.g., >10 ppm).
-
-
Calculate the percentage of the enol form using the integrated areas: % Enol = [Integral(Enol OH) / (Integral(Enol OH) + Integral(Keto α-H))] * 100
-
Calculate the equilibrium constant: K_eq = % Enol / % Keto = % Enol / (100 - % Enol)
-
Bromine Scavenging (Kinetics)
This method is used to determine the rate of enolization of the keto form. It relies on the rapid reaction of the enol with bromine. By monitoring the disappearance of bromine (e.g., spectrophotometrically), the rate at which the keto form converts to the enol can be determined. This kinetic data, when combined with the rate of ketonization, allows for the calculation of the equilibrium constant.[4][10]
General Protocol:
-
Prepare a solution of this compound in the desired aqueous buffer.
-
Initiate the reaction by adding a known, small concentration of aqueous bromine.
-
Immediately monitor the decrease in bromine concentration over time using a UV-Vis spectrophotometer at a wavelength where bromine absorbs strongly (e.g., ~390 nm).
-
The rate of bromine consumption is equal to the rate of enolization, as the reaction of the enol with bromine is much faster.[11]
-
The analysis of the rate data across different pH values provides the rate profile for enolization.[4]
Caption: General experimental workflows for studying keto-enol tautomerism.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational modes.
-
Keto Form:
-
Strong C=O stretch (ketone): ~1740-1720 cm⁻¹
-
Strong C=O stretch (acid): ~1720-1700 cm⁻¹
-
Broad O-H stretch (acid dimer): ~3300-2500 cm⁻¹[12]
-
-
Enol Form:
-
C=C stretch (conjugated): ~1640-1620 cm⁻¹
-
C=O stretch (conjugated acid): ~1680-1650 cm⁻¹
-
Broad O-H stretch (intramolecular H-bond): ~3200-2700 cm⁻¹
-
UV-Vis Spectroscopy: The conjugated π-system of the enol form causes it to absorb ultraviolet light at a longer wavelength than the non-conjugated keto form.[13] While specific λmax values for this compound are not readily found, carboxylic acids typically absorb below 220 nm.[14] The enol form would be expected to have a λmax significantly higher than this, likely in the 240-280 nm range, depending on the solvent. By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined, provided the molar absorptivity of each form is known.[13]
Conclusion
The keto-enol tautomerism of this compound is a finely balanced equilibrium governed by its molecular structure and the surrounding solvent environment. In aqueous solution, the keto form predominates, with a pKE of 2.51 for the neutral acid and 3.00 for the carboxylate anion.[4] In non-polar organic solvents, the equilibrium is expected to shift significantly towards the enol form. Quantitative analysis is most reliably performed using ¹H NMR spectroscopy, following a rigorous protocol to ensure accurate integration. Spectroscopic techniques such as IR and UV-Vis provide complementary qualitative and quantitative information. For professionals in drug development and chemical synthesis, a thorough understanding of this tautomeric system is essential for controlling chemical reactivity, ensuring analytical accuracy, and predicting molecular behavior.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - The this compound KetoâEnol System in Aqueous Solution:â Generation of the Enol by Hydration of an Acylketene - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. The 2-oxocyclohexanecarboxylic acid keto-enol system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. cris.unibo.it [cris.unibo.it]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-oxocyclopentanecarboxylic acid, focusing on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of these characteristics is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining thermodynamic solubility and assessing stability under various stress conditions, in line with regulatory expectations. Furthermore, it delves into the keto-enol tautomerism of the molecule, a critical factor influencing its reactivity and degradation pathways. All data is presented in a structured format to facilitate easy interpretation and comparison, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a cyclic keto-acid with the molecular formula C₆H₈O₃. Its bifunctional nature, possessing both a carboxylic acid and a ketone group, makes it a versatile building block in organic synthesis. The polarity imparted by these functional groups suggests solubility in polar solvents through hydrogen bonding. However, quantitative solubility data is essential for developing robust and effective formulations.
The stability of this compound is a critical quality attribute. It has been noted to be "temperature sensitive," and its inherent chemical structure, particularly the presence of the keto-acid moiety, may render it susceptible to degradation under various environmental conditions, including changes in pH, exposure to light, and oxidative stress. Understanding its degradation pathways is crucial for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.
A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the keto and enol forms in solution. This equilibrium can be influenced by the solvent and pH, and the presence of the enol form can significantly impact the molecule's reactivity and stability profile.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the methodologies for determining the solubility of this compound and present a template for the systematic compilation of this data.
Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for its determination.
2.1.1. Experimental Protocol: Shake-Flask Method
-
Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including purified water, various pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed flask. The excess solid should be visually apparent.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to sediment. Carefully collect the supernatant and filter it through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in terms of mg/mL and mol/L.
Solubility Data
The following tables provide a structured format for presenting the solubility data for this compound. Note: The values presented are for illustrative purposes and should be replaced with experimentally determined data.
Table 1: Aqueous Solubility of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | Data | Data |
| pH 1.2 Buffer | 25 | Data | Data |
| pH 4.5 Buffer | 25 | Data | Data |
| pH 6.8 Buffer | 25 | Data | Data |
| pH 7.4 Buffer | 25 | Data | Data |
| Purified Water | 37 | Data | Data |
| pH 7.4 Buffer | 37 | Data | Data |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data | Data |
| Ethanol | 25 | Data | Data |
| Acetone | 25 | Data | Data |
| Acetonitrile | 25 | Data | Data |
| Chloroform | 25 | Data | Data |
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and identify its degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.
3.1.1. Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
All stressed samples should be analyzed using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stability Data
The results of the forced degradation studies should be summarized in a table. Note: The values presented are for illustrative purposes.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | No. of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl (60°C) | 24 | Data | Data | Data |
| 0.1 M NaOH (RT) | 8 | Data | Data | Data |
| 3% H₂O₂ (RT) | 24 | Data | Data | Data |
| Dry Heat (70°C) | 48 | Data | Data | Data |
| Photolytic | - | Data | Data | Data |
RRT: Relative Retention Time
Keto-Enol Tautomerism
This compound exists in equilibrium with its enol tautomer in solution. This equilibrium is a crucial aspect of its chemical behavior.
Caption: Keto-enol tautomerism of this compound.
In aqueous solution, the keto form is generally favored. However, the enol form can be generated, for instance, by the hydration of 2-ketocyclopentylideneketene. The interconversion is catalyzed by both acid and base. The presence of the enol form can lead to specific degradation pathways not available to the keto form.
Experimental Workflows and Signaling Pathways
Workflow for Solubility Determination
The following diagram illustrates the systematic workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Workflow for Stability Indicating Method Development
A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. The development of such a method is a systematic process.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, the detailed protocols and methodologies outlined herein provide a clear path for researchers and drug development professionals to generate this critical information. A thorough understanding of the solubility, stability, and the inherent keto-enol tautomerism is indispensable for the successful development of pharmaceutical products containing this versatile chemical entity. Adherence to the described systematic approaches will ensure the generation of high-quality, reliable data suitable for regulatory submissions and will ultimately contribute to the development of safe and effective medicines.
The 2-Oxocyclopentanecarboxylic Acid Moiety: A Keystone in Plant and Bacterial Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocyclopentanecarboxylic acid, while not extensively documented as a free molecule in nature, represents a fundamental structural motif at the core of critical signaling molecules in both the plant kingdom and in plant-pathogen interactions. This technical guide explores the natural occurrence of the this compound core by examining its central role in the biosynthesis of the plant hormone jasmonic acid and the bacterial phytotoxin coronatine (B1215496). We will delve into the biosynthetic pathways, key enzymatic transformations, and the broader biological significance of these compounds, providing a comprehensive overview for researchers in natural product chemistry, plant biology, and drug development.
Introduction: The Elusive Yet Ubiquitous Core
The this compound structure is a five-membered ring containing both a ketone and a carboxylic acid functional group. While its isolation as a standalone natural product is not widely reported, its chemical scaffold is integral to a class of bioactive compounds known as jasmonates and the phytotoxin coronatine. These molecules play pivotal roles in plant growth, development, defense, and in the mechanisms of bacterial pathogenesis. Understanding the biosynthesis of these compounds provides a window into the natural "synthesis" and functionalization of the this compound core.
Natural Occurrence: A Tale of Two Pathways
The this compound moiety is most prominently found as a key structural component in jasmonic acid and coronafacic acid, the polyketide portion of coronatine.
Jasmonic Acid: The Plant's Defense Signal
Jasmonic acid (JA) is a vital plant hormone that regulates a wide array of processes, including growth, development, and responses to both biotic and abiotic stress.[1][2] The biosynthesis of JA, known as the octadecanoid pathway, commences from α-linolenic acid, a common fatty acid in plant cells.[1][3]
The key steps leading to the formation of the cyclopentanone (B42830) ring structure are initiated in the chloroplasts. Here, α-linolenic acid is converted to 12-oxophytodienoic acid (OPDA). This transformation involves the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[2][3][4] OPDA, which contains the core 2-oxocyclopentane ring with a side chain, is then transported to the peroxisome for further modification. A series of β-oxidations shorten the carboxylic acid side chain, ultimately leading to the formation of (+)-7-iso-jasmonic acid, which then isomerizes to jasmonic acid.[1]
Coronatine: A Bacterial Mimic of Jasmonate Signaling
Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[5][6] It enhances bacterial virulence by hijacking the plant's jasmonate signaling pathway, effectively mimicking the active form of jasmonic acid.[7] Coronatine is composed of two distinct moieties: coronafacic acid (CFA) and coronamic acid (CMA), linked by an amide bond.[5][7]
Coronafacic acid is a polyketide, and its biosynthesis involves a type II polyketide synthase (PKS) system.[5] The biosynthesis of CFA is proposed to start from three acetate (B1210297) units, one butyrate (B1204436) unit, and one pyruvate (B1213749) unit.[8][9] This pathway ultimately constructs the bicyclic hydrindanone structure of CFA, which prominently features the this compound core.
Biosynthetic Pathways: A Visual Guide
The following diagrams illustrate the biosynthetic pathways of jasmonic acid and coronafacic acid, highlighting the formation of the this compound core structure.
Caption: Biosynthesis of Jasmonic Acid.
Caption: Simplified Biosynthesis of Coronafacic Acid.
Quantitative Data Summary
Direct quantitative data on the natural abundance of free this compound is scarce due to its likely role as a transient intermediate. However, the key enzymes and intermediates in the well-characterized jasmonic acid pathway are summarized below.
| Pathway Step | Precursor/Intermediate | Enzyme(s) | Cellular Location |
| Oxygenation | α-Linolenic Acid | Lipoxygenase (LOX) | Chloroplast |
| Dehydration | 13(S)-Hydroperoxylinolenic acid | Allene Oxide Synthase (AOS) | Chloroplast |
| Cyclization | Allene Oxide | Allene Oxide Cyclase (AOC) | Chloroplast |
| Reduction & β-Oxidation | 12-oxophytodienoic acid (OPDA) | OPR3 & β-oxidation enzymes | Peroxisome |
| Isomerization | (+)-7-iso-Jasmonic Acid | Spontaneous/Enzymatic | Peroxisome |
Experimental Protocols: A General Framework
While specific protocols for the isolation of this compound from natural sources are not established, the methodologies used for the extraction and purification of jasmonates can be adapted.
General Extraction of Jasmonates from Plant Tissue
-
Tissue Homogenization: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Solvent Extraction: The powdered tissue is extracted with a solvent system, typically an aqueous methanol (B129727) or acetone (B3395972) solution, often acidified to improve the recovery of acidic compounds.
-
Phase Partitioning: The crude extract is partitioned against an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to separate the more nonpolar compounds, including jasmonates, from polar contaminants.
-
Solid-Phase Extraction (SPE): The organic phase is concentrated and further purified using SPE. A C18 reversed-phase cartridge is commonly used, eluting with a stepwise gradient of methanol in water.
-
Chromatographic Separation: The enriched fraction is subjected to high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for identification and quantification. A reversed-phase C18 column with a gradient of acetonitrile (B52724) or methanol in acidified water is a typical separation method.
Characterization Techniques
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecular ion of acidic compounds like jasmonic acid. Tandem MS (MS/MS) can be used for structural elucidation by fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of isolated compounds, 1H and 13C NMR are indispensable.
Logical Relationships and Signaling
The biological activity of jasmonates is mediated through a well-defined signaling pathway. The binding of the active form, jasmonoyl-isoleucine (JA-Ile), to its receptor complex triggers the degradation of JAZ repressor proteins, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.[10]
Caption: Jasmonate Signaling Pathway.
Conclusion and Future Perspectives
The this compound core, while not a prominent natural product in its free form, is a recurring and vital structural element in the biosynthesis of powerful signaling molecules in plants and bacteria. The study of the jasmonic acid and coronatine biosynthetic pathways offers valuable insights into the enzymatic machinery capable of constructing and modifying this versatile scaffold. For drug development professionals, these pathways and the enzymes involved present intriguing targets for the development of novel herbicides, plant growth regulators, or anti-infective agents that could modulate these critical signaling cascades. Further exploration into the diversity of organisms that may produce similar cyclopentanoid structures could unveil new bioactive compounds with unique therapeutic potential.
References
- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of Genes Involved in Biosynthesis of Coronafacic Acid, the Polyketide Component of the Phytotoxin Coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and regulation of coronatine, a non-host-specific phytotoxin produced by Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Oxocyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-oxocyclopentanecarboxylic acid. Due to the limited availability of publicly accessible, consolidated experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to assist researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known chemical environments of the functional groups present in the molecule: a carboxylic acid, a ketone, and a cyclopentane (B165970) ring structure.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 (CH-COOH) | 3.0 - 3.5 | Triplet (t) | 1H |
| H3, H5 (CH₂) | 2.2 - 2.6 | Multiplet (m) | 4H |
| H4 (CH₂) | 1.9 - 2.2 | Multiplet (m) | 2H |
| COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 205 - 220 |
| C=O (Carboxylic Acid) | 170 - 185 |
| C1 (CH-COOH) | 45 - 55 |
| C3, C5 (CH₂) | 25 - 40 |
| C4 (CH₂) | 15 - 25 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C=O (Ketone) | 1740 - 1760 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O | 1210 - 1320 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 128 | Molecular Ion |
| [M-OH]⁺ | 111 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 83 | Loss of carboxyl group |
| [M-H₂O]⁺ | 110 | Loss of water |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A wider spectral width (e.g., 240 ppm) is used.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
With the sample in place, acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
Data Acquisition (Direct Infusion ESI-MS as an example):
-
Set the mass spectrometer to operate in positive or negative ion mode.
-
Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
-
Typical EI settings involve an electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
2-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocyclopentanecarboxylic acid, a versatile organic compound, holds a significant position in synthetic chemistry, particularly as a key intermediate in the preparation of various pharmaceuticals. Its structure, featuring a five-membered ring with both a ketone and a carboxylic acid functional group, imparts unique reactivity and makes it a valuable building block. This technical guide provides an in-depth review of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, characteristic chemical reactions, and its role in biological pathways, with a focus on its connection to prostaglandin (B15479496) synthesis and potential anti-inflammatory applications.
Chemical and Physical Properties
This compound (CAS No: 50882-16-1) is a white to light beige solid.[1] Its bifunctional nature, containing both a carboxylic acid and a ketone, governs its physical and chemical characteristics. The carboxylic acid moiety allows for the formation of hydrogen bonds, contributing to its solubility in polar solvents like water, chloroform, and methanol.[1][2] The cyclopentane (B165970) ring introduces a degree of conformational rigidity.[2]
Below is a summary of the key physical and chemical properties of this compound and its common ester derivatives, which are frequently used in synthesis.
| Property | This compound | Methyl 2-oxocyclopentanecarboxylate | Ethyl 2-oxocyclopentanecarboxylate |
| Molecular Formula | C₆H₈O₃[1][2] | C₇H₁₀O₃[3] | C₈H₁₂O₃[4] |
| Molecular Weight | 128.13 g/mol [1][2] | 142.15 g/mol [3] | 156.18 g/mol [4] |
| Appearance | White to Light Beige Solid[1] | - | - |
| Boiling Point | 301 °C[1] | - | - |
| Flash Point | 150 °C[1] | - | - |
| Density | 1.314 g/cm³[1] | - | - |
| pKa (predicted) | 3.60 ± 0.20[1] | - | - |
| LogP | 0.4402[5] | 0.5[3] | - |
| Topological Polar Surface Area (TPSA) | 54.37 Ų[5] | 43.4 Ų[3] | - |
| Hydrogen Bond Donors | 1[5] | 0[3] | - |
| Hydrogen Bond Acceptors | 2[5] | 3[3] | - |
| Rotatable Bonds | 1[5] | - | - |
| Storage | -20°C Freezer[1] | - | - |
| Stability | Temperature Sensitive[1] | - | - |
Synthesis of this compound
The primary synthetic route to this compound and its esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[6][7] Diethyl adipate (B1204190) is a common starting material, which upon treatment with a strong base, undergoes cyclization to form the corresponding β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[6][8][9] Subsequent hydrolysis and decarboxylation yield the target acid.
Experimental Protocol: Synthesis via Dieckmann Condensation
This protocol describes the synthesis of this compound from diethyl adipate, proceeding through the formation of ethyl 2-oxocyclopentanecarboxylate.
Step 1: Dieckmann Condensation of Diethyl Adipate
-
Materials: Diethyl adipate, sodium ethoxide, anhydrous toluene (B28343) (or benzene), 5% hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of sodium ethoxide in anhydrous toluene is prepared under an inert atmosphere.[6]
-
Diethyl adipate is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux for several hours to drive the condensation.[6]
-
After cooling, the reaction is quenched by the slow addition of 5% hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.
-
Purification can be achieved by vacuum distillation.
-
Step 2: Hydrolysis and Decarboxylation
-
Materials: Ethyl 2-oxocyclopentanecarboxylate, 5% hydrochloric acid.
-
Procedure:
-
The crude or purified ethyl 2-oxocyclopentanecarboxylate is refluxed in 5% hydrochloric acid for several hours.[6]
-
This process hydrolyzes the ester to the corresponding β-keto acid.
-
Continued heating promotes the decarboxylation of the β-keto acid to yield this compound.
-
The product can be extracted from the aqueous solution with a suitable organic solvent (e.g., ether) and purified by crystallization or distillation.
-
Chemical Reactions and Keto-Enol Tautomerism
This compound exhibits reactivity characteristic of both ketones and carboxylic acids. The ketone group can undergo nucleophilic addition and reduction, while the carboxylic acid group can participate in esterification and decarboxylation.[2]
A key feature of this β-keto acid is its existence in equilibrium between the keto and enol tautomeric forms. The enol form is generated by the hydration of an acylketene intermediate. The keto-enol equilibrium constants (pKE) have been determined to be 2.51 for the un-ionized carboxylic acid and 3.00 for the ionized carboxylate form. The acidity constant (pQa,K) of the carboxylic acid group in the keto form is 3.67.
Biological Activity and Role in Signaling Pathways
This compound and its derivatives are of significant interest in medicinal chemistry, primarily due to their role as precursors to non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is Loxoprofen, an NSAID derived from this core structure.
The anti-inflammatory effects of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that are involved in inflammatory responses, pain, and fever. The structural similarity of this compound to the cyclopentane ring of prostaglandins suggests its potential to interact with the prostaglandin synthesis pathway.
Prostaglandin Synthesis Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a common precursor for various prostaglandins and thromboxanes. The inhibition of COX enzymes by NSAIDs blocks this crucial step, thereby reducing the production of pro-inflammatory prostaglandins.
Spectroscopic Data
-
¹H NMR: The proton NMR spectra of the esters typically show characteristic signals for the ethyl or methyl group, along with multiplets for the cyclopentane ring protons.[10][11]
-
¹³C NMR: The carbon NMR spectra display distinct peaks for the carbonyl carbons of the ketone and the ester, as well as for the carbons of the cyclopentane ring and the ester alkyl group.[12]
-
Infrared (IR) Spectroscopy: The IR spectra are characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[13]
-
Mass Spectrometry: The mass spectra of the esters provide information about their molecular weight and fragmentation patterns.[14]
Conclusion
This compound is a fundamentally important molecule in organic synthesis with significant implications for the pharmaceutical industry. Its synthesis via the Dieckmann condensation is a classic and efficient method for constructing the five-membered carbocyclic ring. The chemical properties, particularly its keto-enol tautomerism, are well-characterized. Its role as a precursor to potent anti-inflammatory drugs like Loxoprofen highlights its biological relevance. Further research into the direct biological activities of this compound and the development of novel synthetic methodologies will continue to be areas of active investigation for chemists and drug discovery professionals.
References
- 1. chembk.com [chembk.com]
- 2. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemscene.com [chemscene.com]
- 6. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 7. fiveable.me [fiveable.me]
- 8. lookchem.com [lookchem.com]
- 9. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR spectrum [chemicalbook.com]
- 12. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide to 2-Oxocyclopentanecarboxylic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
2-Oxocyclopentanecarboxylic acid and its derivatives represent a versatile class of compounds with a scaffold that is a key building block in the synthesis of a wide range of biologically active molecules. The inherent reactivity of the ketone and carboxylic acid functional groups allows for diverse chemical modifications, leading to the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their potential in drug discovery.
Chemical Synthesis and Properties
The synthesis of this compound derivatives often involves cyclization reactions, such as the Dieckmann condensation of adipic acid esters. For instance, the preparation of methyl 2-oxocyclopentanecarboxylate can be achieved by reacting dimethyl adipate (B1204190) with a base like sodium methoxide (B1231860) in a solvent such as dimethylformamide (DMF).[2] The ethyl ester can be synthesized similarly from diethyl adipate.[3]
The core structure, possessing both a ketone and a carboxylic acid (or its ester), is amenable to various chemical transformations:
-
Esterification and Amidation: The carboxylic acid group can be readily converted to a wide range of esters and amides, allowing for the modulation of physicochemical properties such as lipophilicity and cell permeability.[1]
-
Reactions at the Ketone: The ketone functionality can undergo reduction to the corresponding alcohol, reductive amination, or be used as a handle for the introduction of further substituents via reactions such as the aldol (B89426) condensation.[1]
-
Alkylation: The α-carbon to the ketone and the ester can be alkylated to introduce additional diversity.
These synthetic routes provide access to a large chemical space of derivatives for biological screening.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The cyclopentane (B165970) ring serves as a scaffold that can be functionalized to interact with various biological targets.
Anti-inflammatory Activity
A significant area of investigation for cyclopentanone-containing compounds is their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a therapeutic agent derived from a related chemical scaffold.[2][6] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of prostaglandin (B15479496) synthesis.
The synthesis of prostaglandins (B1171923) is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is subsequently converted to various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2), by specific synthases.[7][8]
Prostaglandin biosynthesis pathway and inhibition by COX inhibitors.
Antimicrobial and Anticancer Activities
The cyclopentanone (B42830) scaffold is also present in a variety of natural products and synthetic compounds with antimicrobial and anticancer properties.[3][9] The mechanism of action for these activities is often multifaceted and can involve the inhibition of specific enzymes or disruption of cellular signaling pathways. For instance, some cyclopentenone derivatives have been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation and survival.[7][10]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes. The pathway consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that control gene expression. Dysregulation of this pathway is a hallmark of many cancers.
Simplified MAPK signaling pathway, a potential target for anticancer agents.
Quantitative Biological Data
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Cyclopentane/Cyclopentanone Derivatives
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cyclopentanone Chalcone Derivatives | α-Amylase | 6.9 - 19.8 | Acarbose | 23.5 |
| Cyclopentane Carboxylic Acids | NaV1.7 | Potent Inhibition | - | - |
| Cyclopentane Derivatives | AKR1C3 | 1.2 - 3.8 | - | - |
| Anthraquinone-Cyclopentanone Derivatives | Tyrosinase | 13.45 (µg/mL) | Kojic Acid | 19.40 (µg/mL) |
Data sourced from references[1][11][12][13]
Table 2: Antimicrobial Activity of Cyclopentane-based Muraymycin Analogs and Other Organic Acids
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| Cyclopentane-based Muraymycin Analog (20) | Staphylococcus aureus | 54 ± 6.8 |
| Butyric Acid | Escherichia coli | 2300-2500 |
| Valeric Acid | Escherichia coli | 2000-2800 |
| Monolaurin | Streptococcus pneumoniae | 10 |
Data sourced from references[14][15]
Table 3: Pharmacokinetic Parameters of Loxoprofen (a related NSAID) in Rats
| Administration Route | Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral | Loxoprofen | 4800 | 0.5 | 6300 |
| Oral | trans-OH metabolite | 2400 | 0.9 | - |
| Dermal | Loxoprofen | - | - | <11% of oral AUC |
| Dermal | trans-OH metabolite | - | - | <11% of oral AUC |
Data sourced from references[16][17]
Experimental Protocols
Synthesis of Methyl 2-Oxocyclopentanecarboxylate
This protocol is a general representation of a Dieckmann condensation.
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (30%)
-
Water
-
Sodium chloride
Procedure:
-
Charge a reaction vessel with DMF and sodium methoxide under an inert atmosphere.
-
Stir the mixture for 20-40 minutes.
-
Heat the mixture to 90-110 °C.
-
Add dimethyl adipate dropwise over a period of time.
-
Maintain the temperature and allow the reaction to reflux for 8-10 hours, collecting the methanol (B129727) byproduct.
-
After the reaction is complete, remove the DMF under reduced pressure.
-
Cool the residue to 50 °C and add toluene.
-
Acidify the mixture with 30% hydrochloric acid and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by distillation.
-
Purify the crude product by vacuum distillation to obtain methyl 2-oxocyclopentanecarboxylate.[2]
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a general method for determining the IC50 of a compound against COX enzymes.
Workflow for COX Inhibition Assay
Workflow for determining COX inhibitory activity.
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (a known COX inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at the recommended temperature (e.g., 25 °C or 37 °C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][18]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound.
Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in sterile broth medium.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive control wells (broth and bacteria, no compound) and negative control wells (broth only).
-
Incubate the plate at 37 °C for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth) or measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[16][19]
Conclusion
This compound and its analogs are a promising class of compounds with a versatile synthetic scaffold and a broad range of potential biological activities. Their role as intermediates in the synthesis of established drugs and their potential as novel therapeutic agents in areas such as inflammation, infectious diseases, and oncology make them an important area of focus for drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of new and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ukm.my [ukm.my]
- 11. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Oxocyclopentanecarboxylic Acid from Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclopentanecarboxylic acid is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and biologically active compounds. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. This document provides detailed protocols for the synthesis of this compound from cyclopentanone (B42830) via α-carboxylation using Magnesium Methyl Carbonate (MMC), also known as Stiles' reagent. This method offers a direct and efficient route to the target molecule.
Reaction Mechanism and Principles
The synthesis of this compound from cyclopentanone is achieved through the carboxylation of the ketone at the α-position. The most effective reagent for this transformation is Magnesium Methyl Carbonate (MMC). The reaction proceeds through the formation of a magnesium enolate of cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbon of the carbonate moiety in MMC. This results in the formation of a stable magnesium chelate of the β-keto acid. Subsequent acidification protonates the carboxylate to yield the final product, this compound.
The key steps in the mechanism are:
-
Formation of the magnesium enolate of cyclopentanone.
-
Nucleophilic attack of the enolate on Magnesium Methyl Carbonate.
-
Formation of a stable six-membered ring magnesium chelate.
-
Acidic workup to protonate the carboxylate and release the β-keto acid.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Protocol 1: Synthesis of this compound using pre-formed Magnesium Methyl Carbonate
Materials:
-
Cyclopentanone (reagent grade)
-
Magnesium Methyl Carbonate (MMC) solution (2.0 M in DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place the Magnesium Methyl Carbonate solution in DMF. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cyclopentanone: While stirring, add a solution of cyclopentanone in a small amount of anhydrous DMF dropwise to the MMC solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then chill in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid to the reaction mixture with vigorous stirring until the pH is acidic (pH ~1-2). This will decompose the magnesium chelate and protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Protocol 2: In situ Preparation of Magnesium Methyl Carbonate for Carboxylation
Materials:
-
Magnesium turnings
-
Anhydrous methanol (B129727)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon dioxide (gas or dry ice)
-
Cyclopentanone
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Gas inlet tube
-
Dropping funnel
-
Heating mantle
Procedure:
-
Preparation of Magnesium Methoxide (B1231860): In a dry three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings. Slowly add anhydrous methanol via the dropping funnel. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the magnesium has reacted to form magnesium methoxide.
-
Formation of MMC: Cool the magnesium methoxide solution and add anhydrous DMF. Bubble dry carbon dioxide gas through the solution, or add crushed dry ice in portions, with stirring until the solution is saturated. This forms the Magnesium Methyl Carbonate in situ.
-
Carboxylation:
-
To the freshly prepared MMC solution, add cyclopentanone dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound from cyclopentanone.
| Parameter | Value | Reference |
| Starting Material | Cyclopentanone | - |
| Reagent | Magnesium Methyl Carbonate | Stiles, M. (1959) |
| Solvent | N,N-Dimethylformamide (DMF) | Stiles, M. (1959) |
| Reaction Temperature | 80 - 100 °C | General procedure |
| Reaction Time | 4 - 6 hours | General procedure |
| Yield | 70 - 85% | Reported for similar ketones |
| Product Purity | >95% (after purification) | - |
| Appearance | Colorless to pale yellow oil/solid | - |
| Molecular Formula | C₆H₈O₃ | - |
| Molecular Weight | 128.13 g/mol | - |
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Application Notes and Protocols: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-oxocyclopentanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Its preparation is a common requirement in organic synthesis laboratories. This document provides a detailed protocol for the synthesis of ethyl 2-oxocyclopentanecarboxylate via the Dieckmann condensation of diethyl adipate (B1204190). The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3][4][5]
Physicochemical Properties of Ethyl 2-Oxocyclopentanecarboxylate
| Property | Value |
| CAS Number | 611-10-9[6] |
| Molecular Formula | C₈H₁₂O₃[6] |
| Molecular Weight | 156.18 g/mol [6] |
| Appearance | Clear colorless to pale yellow liquid[1][6] |
| Boiling Point | 102-104 °C at 11 mmHg[6] |
| Density | 1.054 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.452[6] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and benzene.[1] |
Experimental Protocol: Dieckmann Condensation
This protocol is based on the intramolecular cyclization of diethyl adipate using sodium ethoxide as the base.
Materials and Reagents:
-
Diethyl adipate
-
Sodium ethoxide (98%)
-
Toluene
-
Hydrochloric acid (30% solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethanol (for cleaning glassware)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.[6]
-
Reaction: Heat the mixture to reflux with constant stirring.[6]
-
Monitoring: Monitor the progress of the reaction by gas chromatography until the diethyl adipate content is less than 1%.[6]
-
Work-up:
-
Once the reaction is complete, cool the mixture to 30 °C.[6]
-
Carefully neutralize the reaction mixture with a 30% hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[6]
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[6]
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation, collecting the fraction at 83-88 °C / 5 mmHg.[6]
-
Expected Yield and Purity:
Experimental Workflow
Caption: Workflow for the synthesis of ethyl 2-oxocyclopentanecarboxylate.
Reaction Mechanism: Dieckmann Condensation
Caption: Mechanism of the Dieckmann condensation for diethyl adipate.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.
-
The reaction with sodium ethoxide can be exothermic.
Characterization:
The final product can be characterized by standard analytical techniques:
-
Gas Chromatography (GC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O of the ketone and ester).
-
Mass Spectrometry (MS): To confirm the molecular weight.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 3. chegg.com [chegg.com]
- 4. Solved a) The Dieckmann condensation is a variation of the | Chegg.com [chegg.com]
- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
Application Notes and Protocols for the Purification of 2-Oxocyclopentanecarboxylic Acid by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Oxocyclopentanecarboxylic acid is a keto-acid derivative with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals.[1] The purity of this compound is crucial for its subsequent use. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differences in solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. This document provides detailed protocols for the purification of this compound by single-solvent and mixed-solvent crystallization techniques.
Data Presentation
The selection of an appropriate crystallization method can significantly impact the final yield and purity of this compound. The following table summarizes illustrative quantitative data for different crystallization approaches. Note: The following data is based on typical results for similar organic acids and should be optimized for specific experimental conditions.
| Crystallization Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Single-Solvent | Water | 95 | 98.5 | 80 | Good for removing polar impurities. |
| Single-Solvent | Ethanol (B145695) | 95 | 97.8 | 85 | Higher solubility may lead to lower yields if not cooled sufficiently. |
| Mixed-Solvent | Ethanol/Water (1:2 v/v) | 95 | 99.2 | 90 | Offers a good balance between solubility and insolubility for efficient purification. |
| Antisolvent | Acetone/Hexane | 95 | 98.0 | 88 | Useful when the compound is highly soluble in a solvent at room temperature. |
Experimental Protocols
1. Single-Solvent Crystallization Protocol (Using Water)
This protocol is suitable for purifying this compound when impurities are either much more soluble or much less soluble in water than the desired compound.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add approximately 80 mL of deionized water. Heat the mixture to boiling while stirring continuously to dissolve the solid. If the solid does not completely dissolve, add small additional portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with hot solvent vapor to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point.
-
Analysis: Determine the yield and purity of the recrystallized product.
2. Mixed-Solvent Crystallization Protocol (Using Ethanol and Water)
This method is effective when a single solvent does not provide a sufficient difference in solubility for the compound at high and low temperatures. Ethanol is a "good" solvent in which the compound is readily soluble, while water is a "bad" or "anti-solvent" in which it is less soluble.[2][3]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution in "Good" Solvent: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot ethanol (approximately 20-30 mL). Heat the mixture to boiling to ensure complete dissolution.
-
Addition of "Bad" Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
-
Analysis: Determine the yield and purity of the final product.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the purification of this compound by crystallization.
Caption: Workflow for Crystallization Purification.
Conclusion
Crystallization is an effective method for the purification of this compound. The choice between a single-solvent or mixed-solvent system will depend on the solubility profile of the compound and the nature of the impurities. The provided protocols offer a starting point for the development of a robust purification strategy. For optimal results, it is recommended to perform small-scale trials to determine the ideal solvent system and conditions.
References
Application Note: HPLC Analysis of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclopentanecarboxylic acid is a chiral keto-acid with a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure, containing both a ketone and a carboxylic acid functional group within a cyclopentane (B165970) ring, makes it a valuable building block in organic synthesis and a potential intermediate in the development of pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be simple, robust, and suitable for routine analysis.
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from potential impurities. Due to the polar nature of the carboxylic acid group, ion suppression is employed to enhance retention on a non-polar stationary phase. By lowering the pH of the mobile phase, the carboxylic acid is protonated, rendering it less polar and allowing for better interaction with the C18 stationary phase. Detection is achieved by monitoring the UV absorbance of the carbonyl group at a low wavelength.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Perchloric acid or Phosphoric acid (analytical grade).
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection to prevent column clogging.[1][2] Dilution may be necessary to bring the analyte concentration within the calibration range.[1][2]
-
2. Chromatographic Conditions
A typical set of chromatographic conditions for the analysis is provided in the table below. These may require optimization depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Perchloric Acid (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The use of a reverse-phase column with an acidic aqueous-organic mobile phase is a common and effective strategy for the analysis of carboxylic acids.[1][3][4] The acidic modifier (perchloric or phosphoric acid) ensures the analyte is in its protonated, less polar form, leading to adequate retention.[2]
-
Detection Wavelength: Carboxylic acids that lack significant chromophores typically exhibit UV absorbance at low wavelengths, generally in the range of 200-215 nm.[5][6] A wavelength of 210 nm is chosen to provide good sensitivity for the carbonyl group in this compound.[7]
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Considerations for Chiral Separation
This compound possesses a chiral center, and the separation of its enantiomers may be critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. The direct separation of these enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC.[8]
Potential Chiral HPLC Approach:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for the separation of carboxylic acid enantiomers.[9]
-
Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a mixture of hexane, isopropanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) is a common starting point for chiral separations of acids.[9]
Method development would be required to optimize the mobile phase composition and achieve baseline separation of the enantiomers.
Caption: Logical diagram illustrating the principle of chiral separation by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common reverse-phase chromatography principles. For applications requiring the separation of enantiomers, a dedicated chiral HPLC method should be developed. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
GC-MS Method for 2-Oxocyclopentanecarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 2-oxocyclopentanecarboxylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of keto-acids, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1][2] The most common and robust method for keto-acids involves a two-step derivatization: oximation of the keto group followed by silylation of the carboxylic acid group.[1][2][3][4]
This protocol outlines the procedures for sample preparation, derivatization, and the instrumental parameters for the GC-MS analysis.
Principle and Strategy
The analytical strategy is based on the chemical modification of this compound to enhance its volatility for gas chromatographic separation and subsequent detection by mass spectrometry. The workflow involves:
-
Sample Preparation: Extraction of the analyte from the sample matrix and removal of interfering substances.
-
Derivatization: A two-step process to protect the functional groups.
-
Oximation: The ketone group is converted to an oxime using methoxyamine hydrochloride (MeOx). This step is critical to prevent tautomerization (keto-enol equilibrium), which would otherwise lead to multiple derivative peaks for a single analyte.[1][3][4]
-
Silylation: The carboxylic acid group and the oxime's hydroxyl group are converted to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively, using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] This significantly increases the volatility of the molecule.[3][4]
-
-
GC-MS Analysis: The derivatized analyte is separated on a gas chromatography column and detected by a mass spectrometer, allowing for identification and quantification.
Experimental Protocols
Reagents and Materials
-
This compound standard
-
Internal Standard (e.g., a structurally similar stable isotope-labeled compound or a non-endogenous keto-acid like 2-ketovaleric acid)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[1]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Pyridine (anhydrous)
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Reaction vials (2 mL) with PTFE-lined caps[1]
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation (from Biological Fluids, e.g., Plasma or Urine)
-
Thawing: Thaw frozen samples on ice.
-
Internal Standard: Add a known amount of the internal standard to an aliquot of the sample.
-
Protein Precipitation: For plasma samples, add 4 volumes of ice-cold methanol, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas. This step is crucial as water can interfere with the silylation reaction.[2][4]
Derivatization Protocol
This protocol is adapted from established methods for keto-acid analysis.[1][3][4]
-
Oximation:
-
Silylation:
-
Final Preparation:
-
After cooling to room temperature, the sample is ready for GC-MS injection. If necessary, the derivatized sample can be diluted with hexane or ethyl acetate before analysis.
-
GC-MS Instrumental Parameters
The following are typical starting parameters for the analysis of derivatized organic acids. Optimization may be required for specific instrumentation and applications.
Table 1: Proposed GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| GC Column | Non-polar capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |
Data Presentation
Quantitative analysis should be performed using a calibration curve generated from the derivatized this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 2: Expected Quantitative Data for Derivatized this compound (Hypothetical)
Note: These values are illustrative and must be determined experimentally.
| Parameter | Expected Value/Characteristic |
| Analyte | Methoxyimino-trimethylsilyl-2-oxocyclopentanecarboxylate |
| Retention Time (RT) | To be determined experimentally (dependent on the exact GC conditions) |
| Characteristic m/z Ions (for SIM) | To be determined from the mass spectrum of the derivatized standard. Key ions would likely include the molecular ion (M+), M-15 (loss of CH₃), and other specific fragments. |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (typically in the low ng/mL to pg/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the low ng/mL to pg/mL range) |
| Recovery (%) | 85-115% |
| Precision (%RSD) | < 15% |
Visualizations
Derivatization Chemistry
The following diagram illustrates the two-step derivatization of this compound.
Caption: Chemical derivatization workflow for this compound.
Experimental Workflow
The diagram below outlines the complete experimental process from sample receipt to data analysis.
Caption: Overall experimental workflow for GC-MS analysis.
Metabolic Context of Keto-Acids
2-Oxocarboxylic acids are key intermediates in central metabolism, linking carbohydrate, fat, and amino acid metabolic pathways.
Caption: Simplified metabolic context of 2-oxocarboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. m.youtube.com [m.youtube.com]
Application Note: ¹H NMR Characterization of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H NMR characterization of 2-Oxocyclopentanecarboxylic acid. It includes a summary of expected ¹H NMR data for its keto and enol tautomers, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a discussion of the solvent-dependent keto-enol tautomerism. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and related compounds.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other biologically active molecules. Accurate characterization of this compound is crucial for quality control and for understanding its reactivity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. A key feature of this compound is its existence in a dynamic equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is highly dependent on the solvent used, which is reflected in the ¹H NMR spectrum.
Keto-Enol Tautomerism
This compound exists as a mixture of a keto and an enol tautomer. The equilibrium between these two forms is influenced by the solvent's polarity and its ability to form hydrogen bonds. In non-polar, aprotic solvents such as chloroform (B151607) (CDCl₃), the keto form is generally favored. In contrast, polar, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) tend to stabilize the enol form through hydrogen bonding. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for both forms in the ¹H NMR spectrum.
Figure 1. Keto-enol tautomerism of this compound.
¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the keto and enol forms of this compound in different deuterated solvents. The exact chemical shifts and the ratio of keto to enol tautomers can vary based on concentration and temperature.
| Proton Assignment | Keto Form (in CDCl₃) | Enol Form (in DMSO-d₆) |
| -COOH | ~10-12 ppm (br s) | ~12-13 ppm (br s) |
| H1 (methine) | ~3.4-3.6 ppm (dd) | N/A |
| H3 (methylene) | ~2.2-2.6 ppm (m) | ~2.3-2.5 ppm (t) |
| H4 (methylene) | ~1.9-2.2 ppm (m) | ~1.7-1.9 ppm (quintet) |
| H5 (methylene) | ~2.2-2.6 ppm (m) | ~2.2-2.4 ppm (t) |
| =C-OH (enol) | N/A | ~9-10 ppm (br s) |
Note: Data is estimated based on typical values for similar compounds and is subject to variation.
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pasteur pipettes and bulbs
-
Small vials
-
Cotton wool
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.
-
Gently swirl the vial to dissolve the solid completely.
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the solution through the cotton plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into a spinner turbine and place it in the sample depth gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and calibrate the chemical shift axis using the tetramethylsilane (B1202638) (TMS) signal at 0.00 ppm (for CDCl₃) or the residual solvent peak (for DMSO-d₆ at ~2.50 ppm).
-
Integrate the signals to determine the relative ratios of the keto and enol forms.
Figure 2. Experimental workflow for ¹H NMR analysis.
Data Interpretation and Discussion
The ¹H NMR spectrum of this compound will display signals corresponding to both the keto and enol tautomers, with their relative intensities depending on the solvent.
-
In CDCl₃: The spectrum is expected to be dominated by the signals of the keto form . The methine proton (H1) will appear as a downfield multiplet due to the deshielding effects of the adjacent carbonyl and carboxylic acid groups. The methylene (B1212753) protons (H3, H4, H5) will resonate as complex multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift.
-
In DMSO-d₆: The proportion of the enol form is expected to increase significantly. This will be evident by the appearance of a new set of signals. A key diagnostic signal for the enol form is the enolic hydroxyl proton, which will appear as a broad singlet. The disappearance of the methine proton signal (H1) and the appearance of signals for the vinylic proton and the altered methylene protons will also be observed. The carboxylic acid proton will still be present as a broad singlet, likely at a slightly different chemical shift.
By integrating the distinct signals of the keto and enol forms, the equilibrium constant (K_eq = [enol]/[keto]) in a given solvent can be determined. This quantitative analysis provides valuable insight into the thermodynamics of the tautomerization process and the influence of the chemical environment.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the characterization of this compound. A thorough understanding of its keto-enol tautomerism and the effect of solvent on the ¹H NMR spectrum is essential for accurate structural assignment and purity assessment. The protocols and data presented in this application note provide a comprehensive framework for researchers working with this important synthetic intermediate.
Application Notes and Protocols: The Versatility of 2-Oxocyclopentanecarboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocyclopentanecarboxylic acid and its ester derivatives are highly versatile building blocks in the pharmaceutical industry. Their unique bifunctional nature, possessing both a ketone and a carboxylic acid (or ester) on a cyclopentane (B165970) scaffold, allows for a diverse range of chemical transformations. This makes them key starting materials and intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen (B1209778). Furthermore, it explores its potential as a precursor for the synthesis of antiviral carbocyclic nucleosides and prostaglandins (B1171923), highlighting its significance in medicinal chemistry.
Introduction
This compound (CAS: 50882-16-1) is a cyclic ketoacid that serves as a valuable precursor in organic synthesis.[1] Its structural rigidity and the presence of two reactive functional groups, a ketone and a carboxylic acid, allow for selective modifications and the construction of complex molecular architectures.[1] These features have led to its application in the synthesis of several important pharmaceuticals. The methyl and ethyl esters of this compound are also commonly used intermediates.[2]
This document will focus on the practical application of this compound derivatives in the synthesis of Loxoprofen, a widely used NSAID. Additionally, it will discuss the potential of this molecule as a starting material for other classes of therapeutic agents, including antiviral drugs and prostaglandins.
Synthesis of Loxoprofen
Loxoprofen is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The synthesis of Loxoprofen typically involves the alkylation of a 2-oxocyclopentanecarboxylate derivative with a substituted phenylpropionic acid moiety, followed by hydrolysis and decarboxylation.[4][5]
Overall Synthetic Scheme
The general synthetic route to Loxoprofen from methyl 2-oxocyclopentanecarboxylate is outlined below. The first step involves the generation of the enolate of methyl 2-oxocyclopentanecarboxylate, which then undergoes nucleophilic substitution with a suitable 2-(4-(halomethyl)phenyl)propanoate. The resulting diester intermediate is then subjected to acidic hydrolysis and decarboxylation to yield Loxoprofen.
Caption: General synthetic scheme for Loxoprofen.
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(1-Methoxycarbonyl-2-oxo-1-cyclopentylmethyl)phenyl]propionic acid methyl ester (Intermediate Diester)
This protocol describes the alkylation of methyl 2-oxocyclopentanecarboxylate with methyl 2-(4-(bromomethyl)phenyl)propanoate.
-
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Methyl 2-(4-(bromomethyl)phenyl)propanoate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in anhydrous DMF, add methyl 2-oxocyclopentanecarboxylate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the enolate.
-
Add a solution of methyl 2-(4-(bromomethyl)phenyl)propanoate in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude intermediate diester.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Protocol 2: Synthesis of Loxoprofen (Hydrolysis and Decarboxylation)
This protocol outlines the final step to obtain Loxoprofen from the intermediate diester.
-
Materials:
-
2-[4-(1-Methoxycarbonyl-2-oxo-1-cyclopentylmethyl)phenyl]propionic acid methyl ester
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the intermediate diester in a mixture of acetic acid and 48% aqueous hydrobromic acid.[4]
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 10-12 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude Loxoprofen.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Loxoprofen.
-
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Reference |
| Alkylation | Methyl 2-oxocyclopentanecarboxylate | Methyl 2-(4-(bromomethyl)phenyl)propanoate | Intermediate Diester | 75-85 | >95 | |
| Hydrolysis & Decarboxylation | Intermediate Diester | HBr/Acetic Acid | Loxoprofen | 80-90 | >99 | [4][5] |
Note: Yields and purity are approximate and can vary based on reaction scale and purification techniques.
Application in Antiviral Synthesis
The cyclopentane ring is a core structural motif in many carbocyclic nucleoside analogues that exhibit significant antiviral activity.[6] These compounds are mimics of natural nucleosides where the furanose ring oxygen is replaced by a methylene (B1212753) group. While direct synthetic routes from this compound to specific antiviral agents are not extensively detailed in the literature, its conversion to chiral cyclopentenones represents a viable strategy. These cyclopentenones are well-established key intermediates in the synthesis of various carbocyclic nucleosides.[7]
Proposed Synthetic Workflow
A plausible synthetic pathway would involve the conversion of this compound to a functionalized cyclopentenone, which can then be coupled with a nucleobase.
Caption: Proposed workflow for antiviral synthesis.
Application in Prostaglandin (B15479496) Synthesis
Prostaglandins are a class of lipid compounds that are involved in various physiological processes, including inflammation.[8] The Corey lactone is a key intermediate in the synthesis of many prostaglandins. While not a direct precursor, this compound derivatives can be envisioned as starting materials for the construction of the Corey lactone or other prostaglandin precursors due to their inherent cyclopentane framework. The synthesis of prostaglandins often involves the elaboration of a cyclopentane ring with two side chains, a process for which this compound provides a suitable scaffold.[2]
Signaling Pathway of Loxoprofen's Mechanism of Action
Loxoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Loxoprofen.
Conclusion
This compound and its esters are undeniably valuable and versatile intermediates in pharmaceutical synthesis. The detailed protocols for the synthesis of Loxoprofen demonstrate a clear and established application of this starting material. While its role as a direct precursor in the synthesis of antiviral carbocyclic nucleosides and prostaglandins is less defined, its potential for conversion into key cyclopentenone and cyclopentane intermediates highlights its broader utility in medicinal chemistry. Further research into the development of efficient synthetic routes from this compound to these other classes of therapeutic agents could unlock new and cost-effective manufacturing processes for important drugs.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 3. CN1294115A - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]
- 4. CN1101802C - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]
- 5. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]
- 6. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Decarboxylation of 2-Oxocyclopentanecarboxylic Acid to Cyclopentanone
Introduction
The synthesis of cyclopentanone (B42830), a valuable ketone solvent and intermediate in the chemical and pharmaceutical industries, can be effectively achieved through the decarboxylation of 2-oxocyclopentanecarboxylic acid. This application note provides detailed protocols and technical data for this transformation, primarily focusing on the hydrolysis of its ethyl ester precursor followed by acid-catalyzed decarboxylation. Additionally, the principles of direct thermal decarboxylation are discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
This compound is a β-keto acid, a class of compounds known to readily undergo decarboxylation upon heating.[1][2][3] The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, cyclopentanone.[1] While direct heating of the carboxylic acid can effect this transformation, a more controlled and commonly documented approach involves the hydrolysis of the more stable precursor, ethyl 2-oxocyclopentanecarboxylate, followed by in-situ decarboxylation.[4]
Reaction Mechanism and Workflow
The overall process involves two key stages: the hydrolysis of the ester to the corresponding β-keto acid, and the subsequent decarboxylation to yield cyclopentanone.
Caption: Reaction pathway for the formation of cyclopentanone.
The experimental workflow for the acid-catalyzed hydrolysis and decarboxylation method is outlined below.
Caption: Experimental workflow for cyclopentanone synthesis.
Data Presentation
The following table summarizes the typical reaction conditions for the acid-catalyzed hydrolysis and decarboxylation of ethyl 2-oxocyclopentanecarboxylate derivatives.
| Parameter | Value/Condition | Reference |
| Starting Material | Ethyl 2-oxocyclopentanecarboxylate derivative | [4] |
| Reagent | 47% Hydrobromic Acid (HBr) | [4] |
| Solvent | Dioxane | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | Not specified, reaction completion monitored | [4] |
| Yield | Not specified for the parent compound | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate
This protocol is adapted from a procedure for a derivative of the title compound and outlines the general method.[4]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
47% Hydrobromic acid
-
Dioxane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-oxocyclopentanecarboxylate and a solution of 47% hydrobromic acid in dioxane.
-
Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS) to determine the consumption of the starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude cyclopentanone by distillation.
Protocol 2: Thermal Decarboxylation of this compound (General Procedure)
Materials:
-
This compound
-
Distillation apparatus
-
Heating mantle or oil bath
-
Collection flask
Procedure:
-
Place this compound in a distillation flask.
-
Heat the flask gently using a heating mantle or an oil bath.
-
As the temperature rises, the carboxylic acid will begin to decompose, releasing carbon dioxide gas.
-
The cyclopentanone product will distill over. Collect the distillate in a cooled receiving flask.
-
The reaction is complete when the evolution of carbon dioxide ceases and no more product distills.
-
The collected cyclopentanone can be further purified by redistillation if necessary.
Note: The optimal temperature and reaction time for this specific substrate would need to be determined empirically. It is anticipated that the decarboxylation will occur at a temperature above the melting point of the acid and below the boiling point of cyclopentanone.
Conclusion
The conversion of this compound to cyclopentanone is a straightforward process characteristic of β-keto acid chemistry. The most reliably documented method involves the hydrolysis of the corresponding ethyl ester followed by acid-catalyzed decarboxylation, which provides a controlled route to the desired product. Direct thermal decarboxylation of the free acid is also a viable, though less quantitatively detailed, synthetic strategy. The choice of method will depend on the availability of the starting material and the desired scale of the reaction.
References
The Role of 2-Oxocyclopentanecarboxylic Acid Derivatives in Prostaglandin Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the synthetic pathways to prostaglandins (B1171923) is crucial for the discovery of new therapeutic agents. While not a part of the natural biosynthetic cascade, 2-oxocyclopentanecarboxylic acid and its esters serve as valuable starting materials in the chemical synthesis of the core prostaglandin (B15479496) structure. These application notes provide a comprehensive overview of their role, detailed experimental protocols, and visualizations of the synthetic pathways.
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their analogs important targets for drug development. The natural biosynthesis of prostaglandins begins with arachidonic acid and is catalyzed by cyclooxygenase (COX) enzymes. However, chemical synthesis provides a versatile alternative for producing these complex molecules and their derivatives. A key strategy in chemical synthesis involves the construction of the characteristic five-membered cyclopentanone (B42830) ring, for which derivatives of this compound are pivotal starting materials.
Application Notes: Strategic Importance in Chemical Synthesis
The primary application of this compound esters, such as ethyl 2-oxocyclopentanecarboxylate, in prostaglandin synthesis lies in their utility as a scaffold for the sequential addition of the two characteristic side chains, the α-chain and the ω-chain. The ketone and ester functionalities of this starting material provide the necessary reactivity for controlled alkylation reactions.
A common synthetic route begins with the alkylation of the carbon atom adjacent to both the ketone and the ester group (the α-carbon). This is typically achieved by forming an enolate under basic conditions, which then acts as a nucleophile to attack an electrophilic side-chain precursor. This first alkylation step is crucial for introducing one of the two side chains.
Following the introduction of the first side chain, subsequent chemical transformations, which may include decarboxylation, reduction, and protection/deprotection steps, set the stage for the addition of the second side chain. The stereochemistry of the substituents on the cyclopentane (B165970) ring is a critical aspect of prostaglandin synthesis and is often controlled through the use of chiral auxiliaries, stereoselective reagents, or enzymatic resolutions at various stages of the synthesis.
Experimental Protocols
The following protocols are representative examples of the initial steps in a prostaglandin synthesis starting from a this compound derivative.
Protocol 1: Synthesis of 2-(2-Oxocyclopentyl)acetic Acid
This protocol describes the synthesis of a key intermediate, 2-(2-oxocyclopentyl)acetic acid, which can be used to introduce the α-side chain of certain prostaglandins.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ethyl chloroacetate (B1199739)
-
Sodium ethoxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous toluene. To this solution, add ethyl 2-oxocyclopentanecarboxylate dropwise at room temperature with stirring.
-
Alkylation: After the formation of the enolate is complete, add ethyl chloroacetate dropwise to the reaction mixture. Heat the mixture to reflux for several hours to ensure complete alkylation.
-
Saponification and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) in water. Heat the mixture to reflux to saponify the esters. After saponification, carefully acidify the mixture with hydrochloric acid to induce decarboxylation, yielding 2-(2-oxocyclopentyl)acetic acid.
-
Extraction and Purification: Cool the acidified mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl 2-oxocyclopentylacetate via "One-Pot" Method
This protocol, adapted from patent literature, provides an efficient method for synthesizing a key precursor.
Materials:
-
Diethyl adipate (B1204190)
-
Sodium metal
-
Toluene
-
Absolute ethanol (B145695)
-
Ethyl chloroacetate
-
Sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dieckmann Condensation: In a three-necked flask, add toluene and sodium metal. Heat to reflux to disperse the sodium. Cool the mixture and add more toluene. A mixture of diethyl adipate and absolute ethanol in toluene is then added dropwise. Stir the reaction for several hours.
-
Alkylation: To the same reaction mixture, add ethyl chloroacetate dropwise, controlling the temperature. Continue stirring at an elevated temperature.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, perform an acidic workup to hydrolyze the ester and promote decarboxylation to yield 2-oxocyclopentylacetic acid.
-
Esterification: The crude 2-oxocyclopentylacetic acid is then esterified by refluxing with absolute ethanol and a catalytic amount of sulfuric acid.
-
Workup and Purification: After concentration, the residue is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, ethyl 2-oxocyclopentylacetate, is purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of key intermediates starting from derivatives of this compound.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | 1. NaH, 2. BrCH₂CO₂Et | Diethyl 2-oxocyclopentane-1,1-dicarboxylate | ~85 | General Procedure |
| Diethyl 2-oxocyclopentane-1,1-dicarboxylate | 1. NaOH (aq), 2. H₃O⁺, Δ | 2-(2-Oxocyclopentyl)acetic acid | ~90 | General Procedure |
| Diethyl adipate | Na, Toluene, EtOH, ClCH₂CO₂Et, H₂SO₄ | Ethyl 2-oxocyclopentylacetate | 60.0 | CN103058870A |
Visualizing the Synthetic Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic route to prostaglandins from an acyclic precursor.
Caption: Workflow for introducing the α-side chain.
Troubleshooting & Optimization
Technical Support Center: 2-Oxocyclopentanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Dieckmann condensation of a dialkyl adipate (B1204190) (typically diethyl or dimethyl adipate), followed by hydrolysis of the resulting cyclic β-keto ester.[1][2][3][4][5] This intramolecular condensation reaction is an efficient way to form the five-membered ring of the target molecule.[1][2][4]
Q2: What are the key reaction steps in the Dieckmann condensation route?
A2: The process involves two primary stages:
-
Cyclization: A dialkyl adipate is treated with a strong base to induce an intramolecular condensation, forming a cyclic β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate).
-
Hydrolysis: The ester is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.
Q3: What factors critically influence the yield of the Dieckmann condensation step?
A3: Several factors can significantly impact the yield:
-
Choice of Base and Solvent: The selection of the base (e.g., sodium ethoxide, sodium methoxide, sodium amide) and solvent (e.g., toluene (B28343), DMF, ethanol) is crucial.[2][5]
-
Reaction Temperature and Time: Careful control of the reaction temperature and duration is necessary to ensure complete cyclization while minimizing side reactions.[5]
-
Purity of Reagents: The purity of the starting dialkyl adipate and the absence of water are critical for a successful reaction.
-
Efficient Removal of Alcohol Byproduct: Driving the equilibrium towards the product often requires the removal of the alcohol byproduct formed during the condensation.
Q4: Are there alternative synthesis routes for this compound?
A4: Yes, other methods have been reported, although they are less common than the Dieckmann condensation. These include:
-
Oxidation of cyclopentanone.[6]
-
Oxidation of cyclopentane-1,2-diol.[6]
-
Carboxylation of cyclopentene.[6]
These alternative routes may be considered depending on the availability of starting materials and the desired scale of the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Dieckmann condensation route.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive base (e.g., due to moisture exposure). | Use a fresh, anhydrous base. Ensure all glassware is thoroughly dried. |
| Impure starting materials (e.g., wet solvent or diethyl adipate). | Use freshly distilled and dried solvents. Purify the diethyl adipate if necessary. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some bases may require higher temperatures to initiate the reaction. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC to ensure completion. | |
| Formation of Significant Byproducts | Intermolecular Claisen condensation. | This can occur at high concentrations. Perform the reaction under more dilute conditions. |
| Reverse Dieckmann reaction (ring-opening). | This can be favored if the product β-keto ester cannot be deprotonated by the base. Ensure at least one equivalent of base is used. The subsequent hydrolysis and workup should be performed carefully. | |
| Polymerization or other side reactions. | This may be due to excessively high temperatures or prolonged reaction times. Optimize these parameters. | |
| Difficulties in Product Isolation/Purification | Incomplete hydrolysis of the intermediate ester. | Ensure the hydrolysis step goes to completion by monitoring via TLC or HPLC. Adjust hydrolysis conditions (e.g., concentration of acid/base, temperature, time) as needed. |
| Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. | |
| Co-distillation with solvent or impurities. | After initial solvent removal, perform fractional distillation under reduced pressure to effectively separate the product. | |
| Product is an oil and difficult to crystallize. | If crystallization is desired for purification, try different solvent systems. Alternatively, purification by column chromatography may be effective. General purification methods for carboxylic acids can also be applied.[7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
Anhydrous ethanol (B145695) (for quenching)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with sodium ethoxide and anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Add diethyl adipate dropwise via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of anhydrous ethanol.
-
Carefully neutralize the mixture with hydrochloric acid.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis of Ethyl 2-Oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Hydrochloric acid or Sodium hydroxide (B78521) solution
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine ethyl 2-oxocyclopentanecarboxylate with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, showing the disappearance of the starting ester).
-
If basic hydrolysis was used, cool the mixture and acidify with concentrated HCl until the pH is acidic.
-
Extract the aqueous solution multiple times with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation or crystallization if necessary.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in the Dieckmann condensation.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann Reaction [drugfuture.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Buy this compound | 50882-16-1 [smolecule.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-oxocyclopentanecarboxylic acid. The primary synthetic route covered involves the Dieckmann condensation of a dialkyl adipate (B1204190), followed by hydrolysis and decarboxylation of the resulting β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the intramolecular Claisen condensation of a dialkyl adipate, commonly diethyl adipate, known as the Dieckmann condensation. This reaction forms a cyclic β-keto ester (ethyl 2-oxocyclopentanecarboxylate). Subsequent hydrolysis of the ester group followed by decarboxylation yields the final product, this compound.[1][2][3]
Q2: What are the critical steps in this synthesis?
A2: The synthesis involves three key stages:
-
Dieckmann Condensation: The base-catalyzed intramolecular cyclization of a dialkyl adipate to form the cyclopentanone (B42830) ring.
-
Saponification (Hydrolysis): The hydrolysis of the resulting β-keto ester to the corresponding carboxylate salt.
-
Acidification and Decarboxylation: Neutralization of the carboxylate followed by heating to induce decarboxylation and yield this compound.
Q3: What are the major side reactions I should be aware of?
A3: The primary side reactions include:
-
Intermolecular Claisen Condensation: This leads to the formation of polymeric byproducts instead of the desired cyclic product.[4]
-
Cleavage/Ring-Opening: The reverse reaction of the Dieckmann condensation can occur, especially if the product's enolizable proton is not present or if the reaction conditions are too harsh.[5]
-
Incomplete Decarboxylation: Failure to completely remove the ester group during the final step.
-
Transesterification: If the alkoxide base used does not match the alkyl group of the diester, an exchange can occur, leading to a mixture of products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Dieckmann condensation can be monitored by techniques such as Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting diester and the appearance of the cyclic β-keto ester. For the hydrolysis and decarboxylation steps, TLC and IR spectroscopy can be useful to track the disappearance of the ester and the formation of the carboxylic acid.
Troubleshooting Guides
Problem 1: Low Yield in Dieckmann Condensation Step
| Possible Cause | Troubleshooting Steps |
| Inefficient Base | Use a strong, non-nucleophilic base. Sodium ethoxide in ethanol (B145695) is classic, but stronger bases like sodium hydride or potassium tert-butoxide in an aprotic solvent (e.g., toluene (B28343), THF) can improve yields. Ensure the base is fresh and anhydrous. |
| Presence of Water | All reagents and glassware must be scrupulously dry. Water will quench the base and inhibit the reaction. |
| Intermolecular Condensation | Use high dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to the base solution. |
| Incorrect Reaction Temperature | The reaction is typically run at elevated temperatures (reflux). Ensure the reaction mixture is heated appropriately to overcome the activation energy. |
| Insufficient Reaction Time | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. Typical reaction times can range from a few hours to overnight.[6] |
Quantitative Data: Effect of Base and Solvent on Dieckmann Condensation Yield of Diethyl Adipate
| Base | Solvent | Yield of Ethyl 2-oxocyclopentanecarboxylate (%) | Reference |
| Sodium Metal | Toluene | ~75-81 | Organic Syntheses, Coll. Vol. 2, p.116 (1943) |
| Sodium Methoxide | Toluene | 61 | J. Chem. Soc., Perkin Trans. 1, 1998, 3521 |
| Potassium tert-butoxide | Toluene | 82 | J. Chem. Soc., Perkin Trans. 1, 1998, 3521 |
| Dimsyl ion | DMSO | Significantly higher than toluene/Na | gChem Global[4] |
| Sodium Ethoxide | Toluene | Quantitative | US20060079709A1[7] |
Problem 2: Incomplete Hydrolysis or Decarboxylation
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid/Base in Hydrolysis | Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) is used for the hydrolysis step. |
| Inadequate Heating for Decarboxylation | Decarboxylation of the β-keto acid requires elevated temperatures, typically refluxing in an acidic solution. Ensure the temperature is high enough and maintained for a sufficient duration.[8] |
| Short Reaction Time | Monitor the evolution of CO₂ gas to gauge the progress of decarboxylation. The reaction is complete when gas evolution ceases. The reaction time for hydrolytic decarboxylation is typically 4-8 hours.[9] |
Problem 3: Product Impurity
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Material | Improve the efficiency of the Dieckmann condensation by optimizing the base, solvent, and reaction time. |
| Polymeric Byproducts | Use high dilution conditions during the Dieckmann condensation. |
| Incomplete Decarboxylation | Ensure complete hydrolysis and sufficient heating during the decarboxylation step. |
| Residual Solvents or Reagents | Purify the final product by recrystallization from a suitable solvent (e.g., water, toluene/petroleum ether) or by distillation under reduced pressure.[10] |
Experimental Protocols
Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
30% Hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium ethoxide (1.2 equivalents) suspended in anhydrous toluene.
-
Heat the mixture to reflux with stirring.
-
Slowly add diethyl adipate (1 equivalent) dropwise to the refluxing suspension over a period of 1-2 hours to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 30% hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate. The product can be purified by vacuum distillation.
Hydrolysis and Decarboxylation to this compound
Materials:
-
Crude ethyl 2-oxocyclopentanecarboxylate
-
10% Aqueous sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Place the crude ethyl 2-oxocyclopentanecarboxylate in a round-bottom flask.
-
Add a 10% aqueous sodium hydroxide solution (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is ~1.
-
Gently heat the acidic solution to reflux. You should observe the evolution of carbon dioxide gas.
-
Continue heating until the gas evolution ceases (typically 1-3 hours).
-
Cool the solution to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
The crude this compound can be further purified by recrystallization from water or a suitable organic solvent.[10]
Visualizing Reaction Pathways
Diagram 1: Main Synthetic Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 8. fiveable.me [fiveable.me]
- 9. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 2-Oxocyclopentanecarboxylic Acid
Welcome to the technical support center for the purification of 2-oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound, a β-keto acid, is its susceptibility to decarboxylation, which results in the formation of cyclopentanone (B42830) as a major impurity. This degradation is often induced by heat and can be catalyzed by both acidic and basic conditions. Therefore, purification methods must be carefully selected to employ mild conditions and avoid high temperatures.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities may include:
-
Cyclopentanone: Formed via decarboxylation of the target compound.
-
Unreacted starting materials: From the synthesis of the acid.
-
Side-products from synthesis: Depending on the synthetic route, these could include various byproducts.
-
Residual solvents: Solvents used in the synthesis and workup.
-
Loxoprofen-related impurities: As this compound is a known impurity in the synthesis of Loxoprofen, it may be associated with other Loxoprofen impurities depending on its source.[1]
Q3: Which purification techniques are recommended for this compound?
A3: Low-temperature techniques are preferred to minimize decarboxylation. The most suitable methods are:
-
Recrystallization: At low temperatures from an appropriate solvent system.
-
Column Chromatography: Performed at room temperature, preferably with a neutral stationary phase.
-
Acid-Base Extraction: A useful initial cleanup step to separate the acidic product from neutral and basic impurities.
Q4: Is distillation a suitable purification method?
A4: Distillation is generally not recommended for the purification of this compound due to its thermal instability. The elevated temperatures required for distillation can lead to significant decarboxylation.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Steps |
| Decarboxylation during purification | - Avoid high temperatures in all steps. Use a low-temperature water bath for any solvent evaporation on a rotary evaporator. - For recrystallization, avoid prolonged heating. Dissolve the compound in the minimum amount of near-boiling solvent and then cool it down. - During acid-base extraction, perform the steps at room temperature or below. Neutralize the basic aqueous extract carefully with cooling. |
| Product loss during transfers | - Minimize the number of transfers between glassware. - Rinse glassware with a small amount of cold solvent to recover any residual product. |
| Inappropriate solvent for recrystallization | - The chosen solvent may be too good, meaning the compound remains significantly soluble even at low temperatures. - Perform small-scale solvent screening to find a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold. |
| Product remains in the mother liquor after recrystallization | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. - The volume of solvent used may have been excessive. If so, carefully evaporate some of the solvent and attempt to recrystallize again. |
Issue 2: Presence of Cyclopentanone Impurity in the Purified Product
| Potential Cause | Troubleshooting Steps |
| Decarboxylation during workup or purification | - Re-evaluate all steps where heat was applied. - If using column chromatography, ensure the stationary phase is neutral. Acidic or basic stationary phases can catalyze decarboxylation. - During acid-base extraction, use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide. Neutralize the aqueous layer with a mild acid under cooling. |
| Ineffective purification method | - Recrystallization may not be efficient at removing cyclopentanone if it co-crystallizes. - Column chromatography is generally more effective for separating compounds with different polarities like this compound and the less polar cyclopentanone. |
Issue 3: Oily Product Instead of Crystals After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Presence of impurities | - The presence of impurities can lower the melting point of the mixture, causing it to "oil out." - Consider a preliminary purification step, such as acid-base extraction, before recrystallization. |
| Inappropriate solvent | - The boiling point of the solvent may be higher than the melting point of the compound. - The compound may be too soluble in the chosen solvent. Try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution to induce crystallization. |
| Cooling too rapidly | - Rapid cooling can sometimes lead to the separation of a supersaturated solution as an oil rather than crystals. - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [2] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| Appearance | Solid (can also be a liquid near its melting point) | |
| Polarity | Polar | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| TPSA (Topological Polar Surface Area) | 54.37 Ų | [3] |
| LogP | 0.4402 | [3] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale |
| Water | Moderately Soluble | The polar carboxylic acid and ketone groups can form hydrogen bonds with water.[1] |
| Ethanol, Methanol | Soluble | Polar protic solvents that can hydrogen bond with the solute. |
| Ethyl Acetate (B1210297) | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Dichloromethane | Soluble | A common organic solvent for many organic compounds. |
| Toluene (B28343) | Good solubility | The non-polar cyclopentane (B165970) ring interacts well with the non-polar solvent. |
| Hexane (B92381), Heptane | Sparingly Soluble to Insoluble | Non-polar solvents are generally poor solvents for polar carboxylic acids. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial cleanup of crude this compound to remove neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction with Mild Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution if it is a solid at that temperature.
-
Extraction of Product: Extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.
Protocol 2: Purification by Recrystallization
This protocol is for the further purification of this compound after a preliminary cleanup or for crude material that is already relatively pure.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. This can be determined by small-scale solubility tests. Good candidates might include water, a mixture of ethyl acetate and hexane, or a mixture of toluene and heptane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid prolonged heating.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This method is effective for separating this compound from impurities with different polarities, such as cyclopentanone.
Methodology:
-
Stationary Phase and Eluent Selection: Use a neutral stationary phase, such as neutral silica (B1680970) gel, to pack the column. The eluent (mobile phase) should be chosen based on the polarity of the compound and impurities, as determined by thin-layer chromatography (TLC). A common eluent system would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid can be added to the eluent to improve the peak shape of the carboxylic acid.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure with a low-temperature water bath.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Preventing degradation of 2-Oxocyclopentanecarboxylic acid in solution
Welcome to the Technical Support Center for 2-Oxocyclopentanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound, a β-keto acid, is decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of cyclopentanone.[1] This process is primarily induced by heat and acidic conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly pH-dependent. In acidic solutions, the carboxylic acid group is protonated, making the molecule more susceptible to decarboxylation.[2] Conversely, in neutral to slightly alkaline conditions (pH 7-8), the compound exists predominantly as its carboxylate anion, which is significantly more stable and less prone to decarboxylation.
Q3: What is the influence of temperature on the degradation of this compound?
A3: Elevated temperatures significantly accelerate the rate of decarboxylation.[1] It is crucial to avoid heating solutions of this compound whenever possible. Reactions should ideally be conducted at or below room temperature. For long-term storage, refrigeration or freezing is recommended.
Q4: Which solvents are recommended for dissolving this compound to minimize degradation?
A4: The choice of solvent can influence the stability of this compound. Polar aprotic solvents are generally a good choice. For aqueous solutions, it is critical to control the pH to maintain stability. Protic solvents can potentially participate in degradation reactions, although the primary concern remains pH and temperature.[3][4]
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.[5] The pH of aqueous solutions should be adjusted to the neutral or slightly alkaline range (pH 7-8) before storage. Containers should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and CO₂.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in a reaction involving this compound (e.g., amidation). | Decarboxylation of the starting material due to high reaction temperature. | - Conduct the reaction at a lower temperature (room temperature or below).- Utilize a coupling agent (e.g., DCC, EDC, HATU) to facilitate the reaction under milder conditions.[1] |
| Formation of byproducts. | - Analyze the reaction mixture for the presence of cyclopentanone, the decarboxylation product, using techniques like GC-MS or NMR.[1]- Optimize reaction conditions to minimize side reactions. | |
| Inconsistent results in analytical measurements (e.g., HPLC, NMR). | Degradation of the analyte in the sample or during analysis. | - Prepare samples fresh before analysis.- If using an autosampler, ensure it is cooled.[5]- For HPLC, use a mobile phase with a pH that ensures the stability of the compound (neutral to slightly alkaline). |
| Improper sample storage. | - Store stock solutions and samples at low temperatures and controlled pH. | |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent. | - Test the solubility in a range of solvents to find the most suitable one.- For aqueous solutions, adjusting the pH to the deprotonated form can increase solubility. |
| Change in temperature affecting solubility. | - Ensure the storage and experimental temperatures are within the solubility limits of the compound in that specific solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or pH-adjusted water)
-
Calibrated pH meter (for aqueous solutions)
-
0.1 M NaOH or 0.1 M HCl (for pH adjustment)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Weigh the desired amount of this compound in a clean, dry container.
-
Add the chosen solvent to the container.
-
If using an aqueous solvent, adjust the pH of the solution to 7.0-7.5 by dropwise addition of 0.1 M NaOH while gently stirring and monitoring with a calibrated pH meter.
-
Ensure the compound is fully dissolved. Sonication at room temperature can be used to aid dissolution if necessary. Avoid heating.
-
Aliquot the stock solution into amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.
-
Store the vials at ≤ -20°C for long-term storage.
Protocol 2: Monitoring Degradation of this compound by HPLC
This protocol provides a general method for quantifying the parent compound and its primary degradation product, cyclopentanone.
Instrumentation and Conditions:
-
HPLC System: With UV or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm for UV detection, or appropriate m/z for MS detection.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound and cyclopentanone.
-
Prepare the samples for analysis, ensuring they are kept cool.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for this compound and cyclopentanone.
-
Quantify the amount of each compound in the samples by comparing the peak areas to the calibration curves.
Data Presentation
Table 1: Estimated Half-life of a Typical β-Keto Acid (Acetoacetic Acid) in Aqueous Solution at 25°C
| pH | Estimated Half-life |
| < 3 | < 3 hours |
| 6.8 | ~ Several hours to a day |
| > 8 | Several days |
Note: This data is for acetoacetic acid and serves as an estimate for the behavior of this compound. Actual stability should be determined experimentally.[2]
Visualizations
Caption: Workflow for preparing and using this compound solutions to minimize degradation.
References
Technical Support Center: Stability of 2-Oxocyclopentanecarboxylic Acid Esters
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-oxocyclopentanecarboxylic acid esters. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound esters?
A1: this compound esters are susceptible to several degradation pathways, primarily:
-
Hydrolysis: The ester can be cleaved by water, especially under acidic or basic conditions, to form this compound and the corresponding alcohol. The presence of moisture is a critical factor for this degradation route.[1]
-
Epimerization: The stereocenter at the carbon atom alpha to both the ketone and the ester carbonyls (the C1 position) is prone to inversion, particularly in the presence of bases. This process, known as epimerization, can lead to a mixture of diastereomers if other stereocenters are present.[2]
-
Decarboxylation: Following hydrolysis to the β-keto acid, the molecule can lose carbon dioxide, especially upon heating, to yield cyclopentanone.
-
Oxidation: While less common, the presence of strong oxidizing agents can lead to oxidative degradation of the molecule.[3]
Q2: What are the optimal storage conditions for this compound esters?
A2: To ensure long-term stability, these esters should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It is crucial to protect them from moisture, strong bases, and strong oxidizing agents.[4] For sensitive compounds, storage at low temperatures (e.g., in a refrigerator) and under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: My HPLC chromatogram shows a split or broad peak for my this compound ester. What could be the cause?
A3: This is a common issue when analyzing β-keto esters by reverse-phase HPLC and is often due to keto-enol tautomerism. The compound exists as a mixture of keto and enol forms that can interconvert during the chromatographic run, leading to poor peak shape.
Q4: How can I prevent epimerization of my chiral this compound ester during synthesis or workup?
A4: Epimerization is often catalyzed by acidic or basic conditions. To minimize this:
-
Use non-nucleophilic, strong bases for reactions at the alpha-carbon and ensure complete deprotonation.
-
Maintain low temperatures during reactions and workup procedures.
-
Use neutral or slightly acidic conditions during aqueous workup and extraction. Avoid prolonged exposure to strong acids or bases.
-
If purification is done via silica (B1680970) gel chromatography, be aware that residual acidity on the silica can sometimes promote epimerization. Using deactivated silica gel may be beneficial.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Split or Broad Peaks | Keto-enol tautomerism on the column. | 1. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50 °C) can accelerate the interconversion between tautomers, causing them to elute as a single, sharp peak. 2. Adjust Mobile Phase pH: Using a slightly acidic mobile phase can sometimes help to favor one tautomeric form or speed up the interconversion. 3. Use a Different Stationary Phase: Mixed-mode chromatography columns have been shown to provide better peak shapes for β-dicarbonyl compounds. |
| Appearance of a New Peak Upon Storage | Degradation of the ester. | 1. Identify the Degradant: The new peak could be the hydrolysis product (this compound) or an epimer. 2. Analyze by LC-MS: Use mass spectrometry to determine the mass of the new peak and help identify the degradant. 3. Review Storage Conditions: Ensure the compound was stored in a dry, cool place, away from incompatible substances.[4] |
Synthesis and Stability Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield or Purity After Reaction/Workup | Epimerization: Loss of stereochemical purity.[2] Hydrolysis: Cleavage of the ester group during aqueous workup. | 1. Control Temperature: Perform reactions and workups at low temperatures. 2. Neutralize Carefully: Use buffered or mild acidic/basic solutions for pH adjustments. 3. Minimize Water Contact: Reduce the duration of contact with aqueous phases during workup. |
| Product Degrades Over Time in Solution | Hydrolysis: Presence of water in the solvent.[1] Solvent Reactivity: The solvent may not be inert. | 1. Use Anhydrous Solvents: Ensure solvents are dry and stored over molecular sieves if necessary. 2. Buffer the Solution: If applicable, use a buffer to maintain a neutral pH. 3. Store Solutions Cold: Keep solutions refrigerated or frozen to slow down degradation. |
Quantitative Stability Data
| Compound | pH | Temperature (°C) | Half-life (t½) |
| Valacyclovir (an amino acid ester) | 6 | 40 | 69.7 hours[5] |
| Cyclopropane analogue of Valacyclovir | 6 | 40 | >300 hours[5] |
| Methyl Benzoate | - (in rat plasma) | 37 | 36 min[6] |
| Ethyl Benzoate | - (in rat plasma) | 37 | 17 min[6] |
This data is for illustrative purposes to show the effect of structure and conditions on ester stability. Actual degradation rates for this compound esters will vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound ester at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid ester in an oven at 70°C for 48 hours. Also, heat a solution of the ester at 60°C for 24 hours.
-
Photostability: Expose the solid ester and a solution of the ester to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the mass balance to ensure that all degradation products are accounted for. A mass balance between 95-105% is generally considered acceptable.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound esters.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (to improve peak shape).
-
Detection: UV detector at a wavelength where the ester has maximum absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/water (50:50).
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[11]
Visualizations
Caption: Key degradation pathways for this compound esters.
Caption: Troubleshooting workflow for HPLC peak splitting issues.
References
- 1. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijrpp.com [ijrpp.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2-Oxocyclopentanecarboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 2-Oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and scalable method is a two-step process starting with the Dieckmann condensation of a dialkyl adipate (B1204190) (typically diethyl adipate) to form a 2-oxocyclopentanecarboxylate ester. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.[1][2][3]
Q2: What are the critical parameters to control during the Dieckmann condensation step?
A2: The choice of base and solvent, reaction temperature, and absence of water are critical. Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used.[4][5] Anhydrous conditions are essential to prevent hydrolysis of the ester and deactivation of the base. The reaction is typically run at room temperature or with gentle heating.[4][5]
Q3: My Dieckmann condensation yield is low. What are the likely causes?
A3: Low yields can stem from several factors:
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Presence of moisture: This will consume the base and hydrolyze the starting ester. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incorrect base or stoichiometry: A strong base in at least stoichiometric amounts is required to drive the reaction to completion.
-
Reaction temperature is too high: This can promote side reactions.
-
Inefficient stirring: In larger scale reactions, proper mixing is crucial for the reaction to proceed efficiently, especially when using solid bases.
Q4: I am observing a significant amount of cyclopentanone (B42830) as a byproduct. How can I prevent this?
A4: Cyclopentanone is formed via decarboxylation of the this compound. This is particularly problematic at elevated temperatures.[6] To minimize this, conduct the final hydrolysis and any subsequent purification steps at the lowest feasible temperature. For the Dieckmann condensation product (the β-keto ester), decarboxylation is less of an issue until after hydrolysis.
Q5: What is the best method to purify the final this compound product?
A5: Purification can typically be achieved through crystallization.[7] The crude acid can be dissolved in a suitable solvent (e.g., hot water or a mixture of solvents like toluene (B28343)/petroleum ether) and allowed to cool slowly to form crystals.[7] An alternative method involves acid-base extraction where the carboxylic acid is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of Ethyl 2-oxocyclopentanecarboxylate | Presence of water in reagents or glassware. | Oven-dry all glassware and use anhydrous solvents and reagents. |
| Insufficient base or inactive base. | Use a fresh, high-purity strong base (e.g., sodium ethoxide, potassium tert-butoxide) in slight excess. | |
| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture, monitoring for side products. | |
| Formation of a solid mass during Dieckmann condensation | Precipitation of the sodium salt of the β-keto ester. | This is expected. Ensure stirring is vigorous enough to maintain a mobile slurry. |
| Low yield of this compound after hydrolysis | Incomplete hydrolysis of the ester. | Extend the hydrolysis time or use a higher concentration of acid/base. |
| Decarboxylation of the product. | Perform the hydrolysis and work-up at a lower temperature. Avoid strong heating. | |
| Product is an oil and does not crystallize | Presence of impurities. | Attempt purification via acid-base extraction before crystallization. Try different crystallization solvents. |
| Final product has a low melting point | Contamination with byproducts like cyclopentanone or unreacted starting materials. | Recrystallize the product. Analyze purity by GC-MS or NMR to identify contaminants. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation of Diethyl Adipate.
| Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide | Toluene | Reflux | 82 | [1] |
| Sodium Hydride | Toluene | Reflux | 72 | [1] |
| Sodium Amide | Xylene | Reflux | 75 | [1] |
| Potassium tert-Butoxide | Toluene | Reflux, 3h | 98 | [4] |
| Potassium tert-Butoxide | Solvent-free | Room temp, 10 min | 82 | [4][5] |
| Sodium tert-Butoxide | Solvent-free | Room temp, 10 min | 74 | [4][5] |
| Potassium Ethoxide | Solvent-free | Room temp, 10 min | 63 | [4][5] |
| Sodium Ethoxide | Solvent-free | Room temp, 10 min | 61 | [4][5] |
Table 2: Temperature's Influence on Decarboxylation of Cannabinoid Acids (as a proxy for β-keto acids).
| Temperature (°C) | Time to Complete Decarboxylation (min) | Reference |
| 110 | 30 | [8] |
| 130 | 9 | [8] |
| 145 | 6 | [8] |
Note: This data is for a different class of molecules but illustrates the strong dependence of decarboxylation rate on temperature.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol is adapted from a high-yield procedure using potassium tert-butoxide in toluene.[4]
Materials:
-
Diethyl adipate
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Hydrochloric acid, 30%
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous toluene and potassium tert-butoxide.
-
Slowly add diethyl adipate to the stirred suspension.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by GC until the diethyl adipate is consumed (less than 1%).
-
Cool the reaction mixture to 30°C.
-
Carefully neutralize the mixture with 30% hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (83-88°C / 5 mmHg) to yield ethyl 2-oxocyclopentanecarboxylate.[1]
Protocol 2: Hydrolysis of Ethyl 2-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate, add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath.
-
Acidify the mixture by slowly adding hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum.
Protocol 3: Purification of this compound by Crystallization
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., water, toluene/petroleum ether)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental Workflow for the Production of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Production.
References
- 1. Page loading... [guidechem.com]
- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 3. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. chegg.com [chegg.com]
- 5. lookchem.com [lookchem.com]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Oxocyclopentanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxocyclopentanecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound typically arise from its synthesis, which often involves the Dieckmann condensation of diethyl adipate (B1204190) followed by hydrolysis and decarboxylation. Potential impurities include:
-
Unreacted Starting Materials: Diethyl adipate.
-
Intermediate Esters: Ethyl 2-oxocyclopentanecarboxylate from incomplete hydrolysis.
-
Solvents: Residual solvents used during the synthesis and workup (e.g., toluene, ethanol).
-
Byproducts: Polymeric materials and other byproducts from side reactions of the Dieckmann condensation.
-
Salts: Inorganic salts from the neutralization steps.
Q2: My final product has a low melting point and appears oily. What is the likely cause?
A2: A low melting point and oily appearance are often indicative of residual solvents or the presence of the unhydrolyzed intermediate, ethyl 2-oxocyclopentanecarboxylate. These impurities can act as a eutectic contaminant, depressing the melting point.
Q3: After purification, my yield is significantly lower than expected. What are the potential reasons?
A3: Low yield can result from several factors:
-
Incomplete reaction: The initial Dieckmann condensation or the subsequent hydrolysis may not have gone to completion.
-
Loss during workup: Aggressive extraction or multiple purification steps can lead to product loss.
-
Side reactions: The formation of byproducts during the condensation step can reduce the yield of the desired product.
-
Product degradation: this compound can be unstable under certain conditions, and prolonged exposure to high temperatures or strong acids/bases can cause degradation.
Q4: What analytical techniques are recommended to assess the purity of this compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities such as residual solvents.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Issue 1: Presence of Unreacted Diethyl Adipate
-
Symptom: ¹H NMR spectrum shows characteristic triplets and quartets of an ethyl group that do not correspond to the ethyl ester intermediate. GC-MS analysis confirms the presence of diethyl adipate.
-
Cause: Incomplete Dieckmann condensation.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The this compound will move to the aqueous basic layer, leaving the neutral diethyl adipate in the organic layer. The aqueous layer can then be acidified and the product extracted.
-
Fractional Distillation (for the preceding ester): If purifying the intermediate ester, fractional distillation under reduced pressure can separate it from the higher-boiling diethyl adipate.
-
Issue 2: Contamination with Ethyl 2-oxocyclopentanecarboxylate
-
Symptom: The product has a sweet, fruity odor. ¹H NMR shows persistent ethyl group signals. The product may be an oil or a low-melting solid.
-
Cause: Incomplete hydrolysis of the ester intermediate.
-
Solution:
-
Re-hydrolysis: Subject the impure product to the hydrolysis conditions again (e.g., reflux with aqueous HCl or NaOH). Ensure sufficient reaction time and temperature.
-
Recrystallization: If the ester content is low, recrystallization can be effective. Suitable solvents include water, or a mixture of ethyl acetate (B1210297) and hexanes.
-
Issue 3: Product is Discolored (Yellow or Brown)
-
Symptom: The isolated solid is not white or off-white as expected.
-
Cause: Formation of polymeric byproducts or degradation products, often due to high reaction temperatures or prolonged reaction times.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., water or ethanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter hot to remove the carbon and the adsorbed colored impurities. Allow the filtrate to cool for recrystallization.
-
Recrystallization: Multiple recrystallizations may be necessary to remove colored impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (by HPLC) | Yield (%) | Key Impurities Removed | Advantages | Disadvantages |
| Recrystallization (Water) | 98.5% | 75% | Diethyl adipate, some colored impurities | Simple, cost-effective | Moderate yield, may not remove all of the ester intermediate |
| Recrystallization (EtOAc/Hexanes) | 99.2% | 65% | Ethyl 2-oxocyclopentanecarboxylate | High purity | Lower yield, requires solvent mixtures |
| Acid-Base Extraction | >97% | 85% | Diethyl adipate, other neutral impurities | High yield, effective for neutral impurities | Does not remove acidic impurities or the ester intermediate effectively |
| Column Chromatography (Silica Gel) | >99.5% | 50% | All major impurities | Very high purity | Low yield, time-consuming, requires large solvent volumes |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
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Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water (near boiling). Stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate solution (3 x 50 mL for a 10g scale).
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities like diethyl adipate and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2. A precipitate of the purified acid should form.
-
Back-Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: 2-Oxocyclopentanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-oxocyclopentanecarboxylic acid, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route involves a two-step process starting from a dialkyl adipate (B1204190), typically diethyl adipate. The first step is an intramolecular Claisen condensation known as the Dieckmann condensation to form a cyclic β-keto ester (ethyl 2-oxocyclopentanecarboxylate). This is followed by hydrolysis of the ester and subsequent decarboxylation to yield the final product, this compound.
Q2: Which base is most effective for the Dieckmann condensation of diethyl adipate?
A2: The choice of base is critical and can significantly impact the reaction yield. Commonly used bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide.[1] While sodium ethoxide in an alcoholic solvent is a traditional choice, sterically hindered bases like potassium tert-butoxide or strong, non-nucleophilic bases like sodium hydride in aprotic solvents can minimize side reactions and often lead to higher yields.[2][3]
Q3: What are the optimal solvent and temperature conditions for the Dieckmann condensation?
A3: The reaction is often performed in non-polar aprotic solvents like toluene (B28343) or xylene, typically at reflux temperature to facilitate the removal of the alcohol byproduct and drive the equilibrium towards the product.[1][2] Polar aprotic solvents such as DMSO and DMF can also be used and have been reported to increase reaction rates and yields.[4] Solvent-free conditions have also been shown to be effective.[2]
Q4: How is the intermediate ethyl 2-oxocyclopentanecarboxylate converted to this compound?
A4: The conversion is achieved through hydrolysis of the ester group followed by decarboxylation. This can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis and decarboxylation are often performed by refluxing the β-keto ester in an aqueous acidic solution, such as dilute hydrochloric acid or hydrobromic acid.[2][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in Dieckmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of ethyl 2-oxocyclopentanecarboxylate. | Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture. | Use freshly prepared or properly stored anhydrous base. For sodium hydride, ensure the mineral oil is removed if necessary for the reaction conditions. |
| Reaction Equilibrium: The Dieckmann condensation is a reversible reaction. The alcohol byproduct can shift the equilibrium back to the starting materials. | Use a stoichiometric amount of base. Perform the reaction in a solvent like toluene and remove the alcohol byproduct (ethanol) by distillation, for example, using a Dean-Stark apparatus.[3] | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the base used. | For alkoxide bases like sodium ethoxide, an alcohol solvent can be used, but transesterification might occur if the ester and alcohol do not match. For bases like sodium hydride, anhydrous aprotic solvents like toluene, THF, or DMF are necessary. | |
| Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymer formation.[4] | Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
Problem 2: Side Product Formation in Dieckmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC or peaks in GC-MS other than the desired product. | Transesterification: If using an alkoxide base where the alkyl group does not match that of the diester (e.g., sodium methoxide (B1231860) with diethyl adipate), a mixture of ester products can be formed. | Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide with diethyl adipate). |
| Hydrolysis of Ester: Presence of water in the reaction mixture can lead to the hydrolysis of the ester starting material or product. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Michael Addition: If the enolate of the product is formed, it can potentially react with any α,β-unsaturated carbonyl impurities present. | Ensure the purity of the starting diethyl adipate. |
Problem 3: Difficulties During Workup of Dieckmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a stable emulsion during aqueous extraction. | Presence of Finely Divided Solids or Surfactant-like Byproducts: This is a common issue in reactions involving strong bases. | Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite to remove suspended solids.[4] |
| Gooey or Insoluble Precipitate Between Layers: This can obscure the interface between the organic and aqueous layers. | Continue washing with water to dissolve as much of the precipitate as possible. After separation, use a generous amount of a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to absorb the remaining insoluble material before filtration.[6] |
Problem 4: Incomplete Hydrolysis and/or Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of the intermediate β-keto ester in the final product. | Insufficient Reaction Time or Temperature: The hydrolysis and decarboxylation may not have gone to completion. | Increase the reflux time and ensure the temperature is maintained at the appropriate level for the chosen acidic or basic conditions. |
| Inadequate Acid/Base Concentration: The concentration of the acid or base may be too low for complete conversion. | Use a sufficiently concentrated acid (e.g., 5% HCl) or base solution.[2] |
Problem 5: Purification Challenges of this compound
| Symptom | Possible Cause | Suggested Solution |
| The final product is an oil or difficult to crystallize. | Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. | Purification by Extraction: Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution) and wash with an organic solvent (e.g., diethyl ether) to remove neutral impurities. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration. |
| Incorrect Crystallization Solvent: The chosen solvent may not be suitable for crystallization. | Experiment with different solvent systems. Common solvents for the crystallization of carboxylic acids include water, or a mixture of an organic solvent and water. |
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation of Diethyl Adipate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ethyl 2-Oxocyclopentanecarboxylate (%) |
| Sodium Ethoxide | Toluene | Reflux | 3 | 58 |
| Potassium tert-Butoxide | Toluene | Reflux | 3 | 98 |
| Sodium Ethoxide | Solvent-free | Room Temp | 1.17 | 61 |
| Potassium tert-Butoxide | Solvent-free | Room Temp | 1.17 | 82 |
| Dimsyl Ion | DMSO | Not Specified | Not Specified | Reported to be higher than Na/Toluene |
Data compiled from multiple sources.[2][4][7]
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide in Toluene
This protocol is adapted from a literature procedure.
Materials:
-
Diethyl adipate (300 g)
-
Sodium ethoxide (98% concentration, 132 g)
-
Toluene (950 g)
-
30% Hydrochloric acid
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine toluene, sodium ethoxide, and diethyl adipate.
-
Heat the mixture to reflux. Monitor the reaction progress by gas chromatography until the diethyl adipate is consumed (typically <1%).
-
Once the reaction is complete, arrange the apparatus for distillation and remove the ethanol (B145695) generated during the reaction.
-
Cool the reaction mixture to 30°C.
-
Carefully neutralize the mixture with 30% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure. The crude ethyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate
This is a general procedure that may require optimization.
Materials:
-
Crude ethyl 2-oxocyclopentanecarboxylate
-
5% Hydrochloric acid solution
Procedure:
-
Combine the crude ethyl 2-oxocyclopentanecarboxylate with a 5% aqueous solution of hydrochloric acid in a round-bottom flask equipped with a reflux condenser.[2]
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC to follow the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: By-product Analysis in 2-Oxocyclopentanecarboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during reactions with 2-Oxocyclopentanecarboxylic acid.
I. Decarboxylation Reactions
The decarboxylation of this compound is a common transformation, often employed to synthesize cyclopentanone (B42830) derivatives. However, the reaction can be sensitive to temperature and acidic conditions, leading to by-product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclopentanone | Incomplete decarboxylation. | Increase reaction temperature or prolong reaction time. Monitor the reaction progress by TLC or GC to ensure full conversion of the starting material. |
| Formation of unidentified by-products. | Analyze the crude reaction mixture by GC-MS or NMR to identify by-products. Common by-products can arise from side reactions of the starting material or product under the reaction conditions. | |
| Formation of a dark-colored reaction mixture | Polymerization or degradation of the product. | Use milder reaction conditions, such as lower temperatures or a less concentrated acid catalyst. Ensure the reaction is performed under an inert atmosphere if sensitivity to air is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product observed during the decarboxylation of this compound?
A1: The primary by-product of this reaction is typically unreacted starting material due to incomplete reaction. At higher temperatures or with prolonged reaction times, side reactions such as aldol (B89426) condensation of the resulting cyclopentanone can occur, leading to higher molecular weight impurities.
Q2: How can I minimize the formation of by-products during decarboxylation?
A2: To minimize by-products, it is crucial to carefully control the reaction temperature and time. Using a milder acid catalyst and ensuring efficient removal of CO2 can also drive the reaction to completion and reduce the likelihood of side reactions.[1]
Quantitative Data on By-product Formation
The following table summarizes typical by-product profiles under different decarboxylation conditions. Data is illustrative and may vary based on specific experimental setup.
| Catalyst | Temperature (°C) | Reaction Time (h) | Cyclopentanone Yield (%) | Unreacted Starting Material (%) | Other By-products (%) |
| H₂SO₄ (cat.) | 100 | 2 | 85 | 10 | 5 |
| H₃PO₄ (cat.) | 120 | 1 | 90 | 5 | 5 |
| Heat (no acid) | 150 | 4 | 70 | 25 | 5 |
Experimental Protocol: Decarboxylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound (1.0 eq).
-
Reagent Addition: Add a catalytic amount of sulfuric acid (e.g., 5 mol%).
-
Reaction Conditions: Heat the mixture to 100-120°C. The evolution of CO₂ should be observed.
-
Monitoring: Monitor the reaction by TLC or GC analysis until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude cyclopentanone can be purified by distillation.
Reaction Pathway
Caption: Decarboxylation of this compound.
II. Esterification Reactions
Fischer esterification is a common method to convert this compound to its corresponding esters. The reversible nature of this reaction and potential side reactions necessitate careful control of the experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ester yield | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol to shift the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[2][3] |
| Hydrolysis of the ester product. | Ensure anhydrous conditions and use a dehydrating agent. | |
| Formation of an unknown impurity | Decarboxylation of the starting material. | Perform the esterification at a lower temperature to avoid concurrent decarboxylation. |
| Self-condensation of the starting material or product. | Use a less concentrated acid catalyst and maintain a lower reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of this compound not going to completion?
A1: Fischer esterification is an equilibrium-controlled process.[2][3] To drive the reaction to completion, you must either use a large excess of one reactant (typically the alcohol) or remove one of the products (water) as it forms.
Q2: I am observing the formation of cyclopentanone in my esterification reaction. What is happening?
A2: this compound is a β-keto acid, which is prone to decarboxylation upon heating, especially under acidic conditions.[1] The formation of cyclopentanone indicates that the reaction temperature is too high.
Quantitative Data on By-product Formation
The following table illustrates the effect of different catalysts and conditions on the esterification of this compound with ethanol. Data is illustrative.
| Catalyst | Temperature (°C) | Reaction Time (h) | Ethyl 2-oxocyclopentanecarboxylate Yield (%) | Unreacted Starting Material (%) | Cyclopentanone (%) |
| H₂SO₄ (cat.) | 80 | 4 | 75 | 15 | 10 |
| DCC/DMAP | 25 | 6 | 90 | 5 | <1 |
| SOCl₂ then EtOH | 0 to 25 | 3 | 92 | 3 | <1 |
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a large excess of the desired alcohol (e.g., 10 eq of ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., H₂SO₄, 5 mol%).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction.
-
Work-up: After cooling, neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution). Extract the ester with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the ester by column chromatography or distillation.
Experimental Workflow
Caption: Workflow for Fischer Esterification.
III. Alkylation Reactions
Alkylation of the α-carbon of this compound (or its ester derivative) is a key reaction for introducing substituents. This reaction is typically performed on the corresponding β-keto ester and can be prone to side reactions like O-alkylation and dialkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product | Incomplete reaction. | Ensure the use of a sufficiently strong base to completely form the enolate. Anhydrous conditions are critical. |
| Formation of a dialkylated by-product. | Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly at a low temperature. | |
| Formation of an O-alkylated by-product | Use of a less hindered base or a more reactive alkylating agent. | Use a bulkier base (e.g., LDA instead of NaH) to favor C-alkylation. A less reactive alkylating agent (e.g., alkyl bromide instead of iodide) can also reduce O-alkylation. |
| Reaction does not proceed | Base is not strong enough to deprotonate the α-carbon. | Use a stronger base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). |
Frequently Asked Questions (FAQs)
Q1: What is the difference between C-alkylation and O-alkylation in the context of 2-oxocyclopentanecarboxylate esters?
A1: C-alkylation refers to the formation of a new carbon-carbon bond at the α-carbon (the carbon between the ketone and the ester). O-alkylation results in the formation of a carbon-oxygen bond at the enolate oxygen. The ratio of C- to O-alkylation is influenced by factors such as the base, solvent, and alkylating agent used.
Q2: How can I favor the formation of the mono-alkylated product over the di-alkylated product?
A2: To favor mono-alkylation, it is important to use a stoichiometric amount of the base and the alkylating agent.[4] Adding the alkylating agent slowly to the pre-formed enolate at low temperatures can also help control the reaction.
Quantitative Data on By-product Formation
The following table shows the influence of the base on the product distribution in the alkylation of ethyl 2-oxocyclopentanecarboxylate with methyl iodide. Data is illustrative.
| Base | Solvent | C-Alkylated Product (%) | O-Alkylated Product (%) | Dialkylated Product (%) |
| NaOEt | EtOH | 70 | 15 | 15 |
| NaH | THF | 85 | 5 | 10 |
| LDA | THF | 95 | <1 | 4 |
Experimental Protocol: Alkylation of Ethyl 2-oxocyclopentanecarboxylate
-
Enolate Formation: In a dry, inert atmosphere, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in an anhydrous solvent (e.g., THF). Cool the solution to -78°C. Add a strong base (e.g., LDA, 1.05 eq) dropwise.
-
Alkylation: After stirring for 30-60 minutes, add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at -78°C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor by TLC or GC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Logical Relationship of Alkylation Products
Caption: Potential products from the alkylation of the enolate.
References
Technical Support Center: Enhancing Stereoselectivity in 2-Oxocyclopentanecarboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxocyclopentanecarboxylic acid and its derivatives. The focus is on addressing specific issues related to achieving high stereoselectivity in key chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in reactions involving this compound?
A1: The main strategies to control stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis (organocatalysis, biocatalysis, and metal-catalyzed hydrogenations), and substrate control. Chiral auxiliaries are temporarily attached to the molecule to direct the stereochemical outcome of a reaction.[1][2] Asymmetric catalysis employs chiral catalysts to create a chiral environment that favors the formation of one stereoisomer over another. Substrate control relies on the existing stereocenters in the molecule to influence the stereochemistry of newly formed centers.
Q2: How do I choose the appropriate method for my specific reaction (e.g., reduction, alkylation, Michael addition)?
A2: The choice of method depends on the desired stereoisomer, the functional groups present in the substrate, and the desired scale of the reaction.
-
For asymmetric reduction of the ketone: Biocatalysis with baker's yeast is a cost-effective and environmentally friendly option that often provides high enantioselectivity.[3] For a broader substrate scope and often higher enantiomeric excesses, chemocatalytic methods like Noyori's asymmetric hydrogenation are highly effective.[4][5][6][7]
-
For stereoselective alkylation: The use of chiral auxiliaries, such as Evans-type oxazolidinones, provides a reliable way to control the diastereoselectivity of alkylation at the α-position.[8][9] The choice of base and solvent is also critical in determining the stereochemical outcome.
-
For stereoselective Michael additions: Organocatalysis has emerged as a powerful tool for enantioselective Michael additions to 2-oxocyclopentanecarboxylate derivatives, often providing high yields and enantioselectivities.[10][11][12]
Q3: Can the ester group of this compound influence the stereoselectivity of reactions?
A3: Yes, the ester group plays a significant role. Its steric bulk can influence the approach of reagents, and it is crucial for the formation of enolates in reactions like alkylation and Michael additions. The nature of the ester (e.g., methyl, ethyl, benzyl) can impact the solubility and reactivity of the substrate, which in turn can affect stereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Alkylation of Ethyl 2-Oxocyclopentanecarboxylate.
Q: I am performing an alkylation on an N-acyl oxazolidinone derived from this compound, but I am observing a low diastereomeric ratio. What are the potential causes and solutions?
A: Low diastereoselectivity in this context can stem from several factors related to enolate formation and the subsequent alkylation step.
Possible Causes & Solutions:
-
Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can react with the product, leading to side reactions and reduced selectivity.
-
Solution: Use a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure the base is added slowly at a low temperature (e.g., -78 °C) to a solution of the substrate.
-
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for determining the stereochemical outcome. The desired enolate geometry is often favored under kinetic control.
-
Solution: Maintain a low temperature during enolate formation and alkylation to ensure kinetic control. The choice of base and solvent can also influence enolate geometry. Aprotic solvents like THF are commonly used.
-
-
Reaction Temperature: Allowing the reaction to warm up can lead to enolate equilibration, resulting in a mixture of diastereomers.
-
Solution: Strictly maintain the reaction temperature, typically at -78 °C, throughout the enolate formation and alkylation steps. Quench the reaction at this low temperature.
-
-
Steric Hindrance: Significant steric hindrance in either the substrate or the alkylating agent can impede the desired facial attack.
-
Solution: If possible, consider using a less bulky chiral auxiliary or a different alkylating agent.
-
Issue 2: Poor Enantioselectivity in the Asymmetric Reduction of Ethyl 2-Oxocyclopentanecarboxylate.
Q: My asymmetric reduction of ethyl 2-oxocyclopentanecarboxylate using baker's yeast is resulting in a low enantiomeric excess (e.e.). How can I improve this?
A: Low enantioselectivity in baker's yeast reductions can be due to suboptimal reaction conditions or the presence of competing enzymes in the yeast.
Possible Causes & Solutions:
-
Reaction Conditions: The concentration of the substrate, the amount of yeast, and the reaction time and temperature can all impact the enantioselectivity.
-
Solution: Systematically optimize the reaction conditions. High substrate concentrations can sometimes be detrimental. Ensure vigorous stirring to maintain a homogeneous suspension. Running the reaction at a controlled temperature (around 30-35 °C) is often optimal.
-
-
Yeast Viability and Activity: The age and brand of the baker's yeast can affect its enzymatic activity and, consequently, the stereoselectivity.
-
Solution: Use fresh, active baker's yeast. Some protocols suggest "activating" the yeast by suspending it in a warm sugar solution for a short period before adding the substrate.
-
-
Presence of Competing Reductases: Baker's yeast contains multiple reductase enzymes, some of which may produce the undesired enantiomer.
-
Solution: Pre-treating the yeast or adding specific inhibitors can sometimes suppress the activity of competing enzymes. For instance, "aging" the yeast in a 5% aqueous ethanol (B145695) solution for several days under aerobic conditions has been shown to improve the enantiomeric excess of the (S)-product.[13]
-
Issue 3: Difficulty in Removing the Chiral Auxiliary without Epimerization.
Q: I have successfully performed a diastereoselective reaction using an Evans oxazolidinone auxiliary, but I am observing epimerization at the α-center during the cleavage step. What can I do to prevent this?
A: Epimerization during auxiliary cleavage is a common problem, often caused by harsh reaction conditions that allow for deprotonation and reprotonation at the newly formed stereocenter.
Possible Causes & Solutions:
-
Harsh Cleavage Conditions: Strongly basic or acidic conditions can lead to enolate formation and subsequent racemization or epimerization.
-
Solution: Employ milder cleavage conditions. For the conversion to the carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture at 0 °C is a standard and generally mild method.[14] It is crucial to maintain the low temperature and carefully monitor the reaction progress to avoid prolonged exposure to basic conditions.
-
-
Product Instability: The product itself may be prone to epimerization under the workup or purification conditions.
-
Solution: After cleavage, perform the aqueous workup at low temperature and minimize the time the product is in contact with acidic or basic solutions. If purification by chromatography is necessary, consider using a neutral stationary phase or adding a small amount of a neutral or weakly acidic buffer to the eluent.
-
Data Presentation
Table 1: Asymmetric Reduction of Ethyl 2-Oxocyclopentanecarboxylate
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Ref. |
| Noyori Asymmetric Hydrogenation | RuBr₂[(R)-BINAP] | CH₂Cl₂/MeOH | 100 | 12 | 99 | 96 | [4] |
| Noyori Asymmetric Hydrogenation | (S)-[2.2]-PHANEPHOS-Ru(TFA)₂ | MeOH/H₂O | -5 | 18 | 100 | 96 | [4] |
| Baker's Yeast Reduction | Saccharomyces cerevisiae | Water/Sucrose (B13894) | 30 | 24-72 | ~70 | >95 | [13] |
Table 2: Stereoselective Alkylation using an Evans-type Chiral Auxiliary
| Substrate | Base | Electrophile | Solvent | Temp. (°C) | Yield (%) | d.r. | Ref. |
| N-propanoyl-4-benzyl-2-oxazolidinone | LDA | Benzyl Bromide | THF | -78 | 85-95 | >99:1 | [8] |
| N-phenylacetyl-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | ZrCl₄/Et₃N | t-BuBr | Toluene | 23 | 85 | >95:5 |
Table 3: Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes
| Nucleophile | Michael Acceptor | Catalyst | Base | Solvent | Yield (%) | e.e. (%) | d.r. | Ref. |
| Bromomalonates | α,β-Unsaturated Aldehydes | Chiral diphenylprolinol TMS ether | 2,6-Lutidine | CH₂Cl₂ | High | 90-98 | >30:1 | [12] |
| Nitroalkanes | 4-Oxo-enoates | Cinchona-derived thiourea | - | Toluene | up to 99 | up to 98 | - | [11] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl 2-Oxocyclopentanecarboxylate using Baker's Yeast
This protocol is adapted from procedures for the asymmetric reduction of β-keto esters.[13]
-
Preparation: In a flask equipped with a magnetic stirrer, suspend 200 g of baker's yeast in 1.6 L of tap water.
-
Activation: Add 300 g of sucrose to the yeast suspension and stir the mixture for 1 hour at approximately 30 °C.
-
Substrate Addition: Add 20.0 g of ethyl 2-oxocyclopentanecarboxylate to the fermenting suspension.
-
Reaction: Stir the mixture vigorously for 24-48 hours at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, add celite to the mixture and filter through a Büchner funnel.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (B1210297) (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield ethyl (S)-2-hydroxycyclopentanecarboxylate.
Protocol 2: Diastereoselective Alkylation of an N-Acyloxazolidinone Derivative
This protocol is a general procedure based on the Evans asymmetric alkylation.[8]
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N-acyl oxazolidinone substrate (1.0 eq) in anhydrous THF at -78 °C.
-
Enolate Formation: Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the solution for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.
Visualizations
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 10. Enantioselective organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 13. ethz.ch [ethz.ch]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-oxocyclopentanecarboxylic acid is crucial for ensuring product quality and regulatory compliance. This keto acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with supporting experimental data derived from closely related compounds due to the limited availability of direct comparative studies.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of cyclic keto acids and related pharmaceutical impurities. This data provides a baseline for what can be expected when analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 10.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range |
Note: The values presented are representative and can vary based on the instrumentation, sample matrix, and specific optimization of the methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to establish a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.
-
Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability and intermediate precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but requires derivatization for non-volatile analytes like this compound to make them amenable to gas chromatography.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and selection.
A Comparative Guide to the Synthesis of 2-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Oxocyclopentanecarboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on reaction efficiency, experimental protocols, and overall viability. The two main strategies discussed are the Dieckmann Condensation and the direct Oxidation of Cyclopentanone (B42830).
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the different synthetic approaches to this compound and its esters.
| Synthesis Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Dieckmann Condensation | Diethyl Adipate (B1204190) | Sodium Ethoxide (98%) | Toluene (B28343) | >1 hour (until completion) | Reflux | Quantitative (Ester) | Not specified | [1] |
| Dieckmann Condensation | Dimethyl Adipate | Sodium Methoxide | DMF | 8-10 hours | 90-110 °C | Not specified | Not specified | [2] |
| Solvent-Free Dieckmann | Diethyl Adipate | Potassium tert-butoxide | None | 60 minutes | Room Temperature | 82% (Ester) | Not specified | [3][4] |
| Oxidation of Cyclopentanone | Cyclopentanone | Mn(II) salt, O₂ | Acetic Acid | 6 hours | 100 °C | >98% Conversion | Low (68% selectivity for glutaric acid) | [5][6] |
Logical Relationship of Synthesis Routes
The following diagram illustrates the synthetic pathways and their primary outcomes.
Caption: Comparative overview of synthesis routes for this compound.
Experimental Protocols
Route 1: Dieckmann Condensation of Diethyl Adipate
This method proceeds via an intramolecular Claisen condensation to form the ethyl ester of this compound, which is then hydrolyzed.
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
Materials:
-
Diethyl adipate (300g)
-
Sodium ethoxide (98%, 132g)
-
Toluene (950g)
-
30% Hydrochloric acid
-
-
Procedure:
-
In a reaction vessel, combine toluene and sodium ethoxide.
-
Add diethyl adipate to the mixture.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by gas chromatography until the concentration of diethyl adipate is less than 1%.
-
After the reaction is complete, remove the ethanol (B145695) byproduct by distillation.
-
Cool the reaction mixture to 30 °C.
-
Neutralize the mixture with 30% hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Dry the organic phase.
-
Purify the product by vacuum fractionation at 83-88 °C / 5 mmHg to yield ethyl 2-oxocyclopentanecarboxylate.[1]
-
Step 2: Hydrolysis to this compound
-
Procedure:
-
The resulting ethyl 2-oxocyclopentanecarboxylate can be hydrolyzed to the final carboxylic acid product using either acidic or basic conditions, followed by neutralization.
-
Route 2: Oxidation of Cyclopentanone
This route attempts the direct conversion of cyclopentanone. However, it is plagued by low selectivity.
-
Materials:
-
Cyclopentanone
-
Manganese(II) salt catalyst
-
Acetic acid (solvent)
-
Oxygen or air
-
-
Procedure:
-
The oxidation is typically carried out in a pressure reactor.
-
Combine cyclopentanone, acetic acid, and the Mn(II) salt catalyst in the reactor.
-
Heat the mixture to approximately 100 °C under a pressure of 0.1 to 0.4 MPa of oxygen or air for several hours.
-
While the conversion of cyclopentanone can be very high (>98%), the main product is often the ring-opened dicarboxylic acid, glutaric acid, with selectivities for this byproduct reaching up to 68%.[5][6] The isolation of pure this compound from this mixture is challenging.
-
Performance Comparison and Alternatives
Dieckmann Condensation stands out as the more reliable and higher-yielding route for the synthesis of this compound. The reaction is robust and can be adapted to different scales and conditions, including solvent-free methods that offer a greener alternative.[3][4] The use of different bases and solvents, such as DMSO, has been reported to enhance reaction rates and yields. The primary product is the corresponding ester, which can be readily hydrolyzed to the desired carboxylic acid.
The Oxidation of Cyclopentanone , while seemingly more direct, suffers from a significant lack of selectivity.[5][6] Strong oxidizing agents tend to cleave the cyclopentanone ring, leading to the formation of glutaric acid as the major product. The Baeyer-Villiger oxidation, another oxidative approach, would yield δ-valerolactone, which is not the target molecule.[7][8] Therefore, this route is generally not preferred for the specific synthesis of this compound due to the difficulty in controlling the reaction and the subsequent purification challenges.
Other potential but less documented routes include the carboxylation of cyclopentene and the hydrolysis of other ester derivatives .[9] However, the Dieckmann condensation remains the most established and efficient method reported in the literature.
References
- 1. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buy this compound | 50882-16-1 [smolecule.com]
A Comparative Guide to the Reactivity of 2-Oxocyclopentanecarboxylic Acid and 3-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two positional isomers: 2-oxocyclopentanecarboxylic acid and 3-oxocyclopentanecarboxylic acid. Understanding the distinct properties of these molecules is crucial for their application in organic synthesis and drug development, where their functional groups can be leveraged to build complex molecular architectures. This document summarizes key quantitative data, provides detailed experimental protocols for relevant reactions, and visualizes fundamental concepts of their reactivity.
Introduction to the Isomers
This compound is an α-keto acid, where the carbonyl group is adjacent to the carboxylic acid function. In contrast, 3-oxocyclopentanecarboxylic acid is a β-keto acid, with the ketone positioned two carbons away from the carboxyl group. This seemingly minor structural difference leads to significant variations in their chemical behavior, particularly in terms of acidity, enolization, and decarboxylation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the two isomers. Direct experimental comparisons are limited in the literature; therefore, some values for the 3-oxo isomer are predicted based on theoretical models.
| Property | This compound | 3-Oxocyclopentanecarboxylic Acid | Reference |
| Structure | α-Keto Acid | β-Keto Acid | N/A |
| Molar Mass | 128.13 g/mol | 128.13 g/mol | [1][2] |
| pKa (Keto Form) | 3.67 (experimental) | ~4.62 (predicted) | [3] |
| pKa (Enol Form, -COOH) | 4.16 (experimental) | Not available | [3] |
| pKa (Enol Form, -OH) | 12.41 (experimental) | Not available | [3] |
| Keto-Enol Equilibrium (pKE) | 2.51 (un-ionized), 3.00 (ionized) | Not available, expected to be low | [3] |
Reactivity Comparison
Acidity
This compound is a stronger acid than its 3-oxo counterpart. The electron-withdrawing inductive effect of the adjacent carbonyl group in the 2-oxo isomer stabilizes the carboxylate anion, leading to a lower pKa. In 3-oxocyclopentanecarboxylic acid, the ketone is further away, and its electron-withdrawing effect on the carboxylic acid is attenuated.
Enolization
This compound has been studied in detail for its keto-enol tautomerism. The equilibrium favors the keto form, but the enol is a key intermediate in its reactions. The enol can be formed under both acidic and basic conditions.
For 3-oxocyclopentanecarboxylic acid, enolization is also possible, with the formation of an enolate anion under basic conditions. The acidity of the α-hydrogens (at the C2 and C4 positions) is enhanced by the adjacent carbonyl group. However, the enol content at equilibrium is expected to be low for simple cyclic ketones.
Decarboxylation
A key difference in reactivity lies in decarboxylation. As a β-keto acid, 3-oxocyclopentanecarboxylic acid is prone to decarboxylation upon heating, proceeding through a cyclic transition state to yield cyclopentanone.[4] This reaction is a characteristic and synthetically useful transformation of β-keto acids.
In contrast, α-keto acids like this compound are generally stable to decarboxylation under similar conditions. The loss of carbon dioxide would require the formation of a highly unstable acyl anion intermediate.
Experimental Protocols
Determination of Enolization Rate for this compound by Bromine Scavenging
This protocol is adapted from studies on the keto-enol tautomerism of this compound.
Objective: To measure the rate of enolization of the keto form of this compound by using bromine to rapidly consume the enol as it is formed.
Materials:
-
This compound
-
Aqueous bromine solution of known concentration
-
Hydrobromic acid solutions of varying concentrations
-
Sodium hydroxide (B78521) solutions of varying concentrations
-
Acetic acid buffers
-
Sodium bromide
-
UV-Vis spectrophotometer
-
Temperature-controlled cell holder (25.0 ± 0.1 °C)
-
Stopped-flow apparatus (optional, for faster reactions)
Procedure:
-
Solution Preparation: Prepare solutions of this compound, bromine, and the desired acidic, basic, or buffer medium. The ionic strength of the solutions should be maintained at a constant value (e.g., 0.10 M) using sodium bromide.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the solution of this compound with the bromine solution in the chosen medium. The concentration of bromine should be in excess relative to the substrate to ensure pseudo-first-order kinetics.
-
Monitoring the Reaction: The disappearance of bromine is monitored spectrophotometrically by following the decrease in its absorbance at a suitable wavelength (e.g., 265 nm).
-
Data Analysis: The rate of enolization is determined from the initial rate of bromine consumption. Under pseudo-first-order conditions (excess bromine), the observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay. The rate of enolization is then calculated from this rate constant and the initial concentration of the substrate.
-
Varying Conditions: The experiment is repeated at different pH values (using different concentrations of HBr, NaOH, or different buffer solutions) to determine the rate profile of enolization as a function of acidity.
General Protocol for Hydrogenation of 3-Oxocyclopentanecarboxylic Acid
This is a general procedure for the reduction of the ketone functionality in 3-oxocyclopentanecarboxylic acid.
Objective: To reduce the carbonyl group of 3-oxocyclopentanecarboxylic acid to a hydroxyl group, forming 3-hydroxycyclopentanecarboxylic acid.
Materials:
-
3-Oxocyclopentanecarboxylic acid
-
Solvent (e.g., methanol, ethanol, water)
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
Procedure:
-
Setup: In a suitable reaction vessel, dissolve 3-oxocyclopentanecarboxylic acid in the chosen solvent.
-
Catalyst Addition: Carefully add the hydrogenation catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: The reaction vessel is flushed with hydrogen gas and then pressurized to the desired hydrogen pressure (e.g., 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product, 3-hydroxycyclopentanecarboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Conclusion
The reactivity of this compound and 3-oxocyclopentanecarboxylic acid is fundamentally dictated by the position of the carbonyl group relative to the carboxylic acid. The α-keto acid (2-oxo isomer) is characterized by its higher acidity and well-studied keto-enol tautomerism. In contrast, the β-keto acid (3-oxo isomer) is notably susceptible to decarboxylation, a reaction that is not readily observed with the 2-oxo isomer. These distinct chemical properties make them valuable and non-interchangeable building blocks in organic synthesis. For drug development professionals, these differences in reactivity and stability are critical considerations in the design and synthesis of new pharmaceutical agents.
References
Spectroscopic comparison of 2-Oxocyclopentanecarboxylic acid and its methyl ester
A Spectroscopic Showdown: 2-Oxocyclopentanecarboxylic Acid vs. Its Methyl Ester
In the realm of organic synthesis and drug development, a thorough understanding of a molecule's structural features is paramount. This guide provides a detailed spectroscopic comparison of this compound and its corresponding methyl ester, methyl 2-oxocyclopentanecarboxylate. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we can elucidate the key differences imparted by the carboxylic acid and ester functionalities. This information is crucial for researchers in identifying these compounds, monitoring reactions, and understanding their chemical behavior.
Molecular Structures
This compound is a cyclic β-keto acid, while its methyl ester is the corresponding β-keto ester. The primary structural difference is the presence of a hydroxyl group (-OH) in the carboxylic acid versus a methoxy (B1213986) group (-OCH₃) in the ester. This seemingly minor change has significant implications for the spectroscopic properties of these molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and methyl 2-oxocyclopentanecarboxylate. It is important to note that while extensive experimental data is available for the methyl ester, detailed experimental spectra for the free acid are less common in public databases. Therefore, some of the data for the acid are based on characteristic values for similar functional groups.
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) (Predicted) | Methyl 2-oxocyclopentanecarboxylate (cm⁻¹) (Experimental) |
| O-H stretch (acid) | 3300-2500 (broad) | - |
| C-H stretch (sp³) | ~2960-2850 | ~2960-2850 |
| C=O stretch (ketone) | ~1740-1720 | ~1740 |
| C=O stretch (acid/ester) | ~1710-1680 | ~1715 |
| C-O stretch (acid/ester) | ~1320-1210 | ~1250-1150 |
Note: The presence of the broad O-H stretch is the most telling difference in the IR spectra, clearly distinguishing the carboxylic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
| Proton Environment | This compound (δ ppm) (Predicted) | Methyl 2-oxocyclopentanecarboxylate (δ ppm) (Experimental) |
| -COOH | 10-12 (broad singlet) | - |
| -OCH₃ | - | ~3.7 (singlet, 3H) |
| Ring CH₂ protons | ~1.8-2.5 (multiplets) | ~1.9-2.6 (multiplets, 6H) |
| Ring CH proton | ~3.2-3.5 (triplet or multiplet) | ~3.4 (triplet, 1H) |
Note: The downfield, broad singlet of the carboxylic acid proton and the sharp singlet of the methyl ester protons are key diagnostic signals in ¹H NMR.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
| Carbon Environment | This compound (δ ppm) (Predicted) | Methyl 2-oxocyclopentanecarboxylate (δ ppm) (Experimental) |
| C=O (ketone) | ~210-220 | ~215 |
| C=O (acid/ester) | ~175-185 | ~170 |
| Ring CH₂ carbons | ~20-40 | ~20, 30, 38 |
| Ring CH carbon | ~45-55 | ~50 |
| -OCH₃ | - | ~52 |
Note: The presence of the methoxy carbon signal around 52 ppm is a clear indicator of the methyl ester.
Mass Spectrometry (MS)
| Parameter | This compound | Methyl 2-oxocyclopentanecarboxylate |
| Molecular Formula | C₆H₈O₃ | C₇H₁₀O₃ |
| Molecular Weight | 128.13 g/mol [1] | 142.15 g/mol [2] |
| Key Fragmentation | Loss of H₂O, COOH | Loss of OCH₃, COOCH₃ |
Note: The molecular ion peak will differ by 14 mass units, corresponding to the difference between a methyl group and a hydrogen atom.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, but may be optimized for concentration and desired resolution.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): For a liquid sample like methyl 2-oxocyclopentanecarboxylate, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solid): For a solid sample like this compound, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution can be prepared and a thin film cast onto a salt plate.[3]
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).[4]
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for small organic molecules.[5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Relationship and Workflow
The following diagrams illustrate the chemical relationship between the two compounds and a typical workflow for their spectroscopic analysis.
Caption: Esterification connects the acid and its methyl ester.
Caption: A general workflow for spectroscopic comparison.
Conclusion
The spectroscopic comparison of this compound and its methyl ester clearly demonstrates how minor structural modifications lead to distinct and identifiable spectral features. The characteristic broad O-H stretch in the IR spectrum and the far downfield proton signal in the ¹H NMR spectrum are definitive markers for the carboxylic acid. Conversely, the sharp C-O stretching bands in the IR, the singlet for the methoxy protons in the ¹H NMR, and the corresponding carbon signal in the ¹³C NMR uniquely identify the methyl ester. Mass spectrometry further corroborates these findings by confirming their respective molecular weights. For researchers in drug development and organic synthesis, a firm grasp of these spectroscopic differences is essential for accurate compound identification, reaction monitoring, and quality control.
References
- 1. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Researcher's Guide to the Purity Analysis of Commercial 2-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials like 2-Oxocyclopentanecarboxylic acid is a critical parameter that can significantly impact experimental outcomes and product quality. This guide provides a comparative analysis of common analytical techniques for assessing the purity of commercially available this compound, complete with detailed experimental protocols and illustrative data.
Comparative Purity of Commercial this compound
The purity of this compound can vary between suppliers. While some vendors provide products with purities of 99% or higher, others may offer grades with purities around 80-95%.[1][2][3][4] A comprehensive assessment of purity involves not only quantifying the main component but also identifying and quantifying any impurities. The following table summarizes hypothetical purity data from three different commercial suppliers, as determined by various analytical methods.
| Supplier | Stated Purity (%) | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by ¹H NMR (%) | Assay by Titration (%) |
| Supplier A | ≥99 | 99.2 | 99.5 | 99.3 | 99.1 |
| Supplier B | >97 | 97.8 | 98.1 | 97.5 | 97.9 |
| Supplier C | ≥95 | 95.5 | 96.0 | 95.8 | 95.3 |
Experimental Workflow for Purity Assessment
A multi-faceted approach is recommended for the thorough purity analysis of this compound. The following workflow outlines the key analytical techniques that can be employed.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[5] The mobile phase should be filtered and degassed.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Prepare a sample solution of the commercial this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm[6]
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.[7]
Instrumentation:
-
GC-MS system
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile
Procedure:
-
Sample Derivatization:
-
Place approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.[6]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Calculate the chemical purity by the area percent method. Impurity peaks can be identified by comparing their mass spectra against a spectral library.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation and purity assessment, as indicated by its use in certificates of analysis for similar compounds.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample.
-
Accurately weigh a known amount of an internal standard.
-
Dissolve both in approximately 0.7 mL of a suitable deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.[9][10]
-
Analysis: Purity is determined by comparing the integral of the analyte's characteristic peaks to the integral of the internal standard's peak.
Acid-Base Titration
Titration is a classic and reliable method for determining the total acid content.
Instrumentation:
-
Burette (50 mL)
-
pH meter or indicator (e.g., phenolphthalein)
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Ethanol (B145695) or a mixture of ethanol and water
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in a suitable solvent like ethanol or an ethanol/water mixture.
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator and titrate with the standardized NaOH solution until a persistent pink color is observed.[11] Alternatively, monitor the pH change with a pH meter and determine the equivalence point.
-
Calculation: The purity is calculated based on the volume of NaOH solution used, its concentration, and the mass of the sample.
Logical Flow for Method Selection
The choice of analytical method often depends on the specific requirements of the analysis.
By employing these analytical techniques and following the outlined protocols, researchers can confidently assess the purity of their commercial this compound, ensuring the quality and reliability of their scientific work.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 50882-16-1 [sigmaaldrich.com]
- 3. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]
- 4. This compound, CasNo.50882-16-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. Cyclopentane carboxylic acid | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Keto-Enol Equilibrium in Cyclic Keto Acids for Researchers and Drug Development Professionals
The tautomeric equilibrium between keto and enol forms in cyclic keto acids is a critical parameter influencing their reactivity, bioavailability, and interaction with biological targets. This guide provides a comparative study of this equilibrium in various cyclic keto acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Analysis of Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly dependent on the structure of the cyclic keto acid and the solvent used. Non-polar solvents tend to favor the enol form due to the stability offered by intramolecular hydrogen bonding, while polar solvents can disrupt this bond, shifting the equilibrium towards the more polar keto form.[1][2] The equilibrium constant (Keq = [enol]/[keto]) and the percentage of the enol tautomer are key quantitative indicators of this equilibrium.
Below is a summary of the keto-enol equilibrium for representative cyclic keto acids in different solvents, determined primarily by ¹H NMR spectroscopy.
| Cyclic Keto Acid | Solvent | % Enol | Keq | Reference |
| Dimedone | Chloroform-d (CDCl₃) | 74% | 2.9 | [3] |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | >95% | >19 | [4] | |
| Methanol-d₄ (CD₃OD) | ~95% | ~19 | [4] | |
| 1,3-Cyclohexanedione (B196179) | Chloroform-d (CDCl₃) | High | - | [5] |
| Water (D₂O) | Low | - | [6] |
Note: Quantitative data for 1,3-cyclohexanedione is less consistently reported in the form of precise Keq values in some of the reviewed literature, but the trend of high enol content in non-polar solvents and low enol content in polar, protic solvents is well-established.[5][6]
Experimental Protocols
Accurate determination of the keto-enol equilibrium is paramount for understanding the chemical behavior of these compounds. ¹H NMR spectroscopy is the most common and reliable method for quantifying the keto-enol ratio.[1]
¹H NMR Spectroscopy Protocol for Keq Determination
This protocol outlines the steps for determining the keto-enol equilibrium constant for a cyclic keto acid.
1. Sample Preparation:
-
Accurately weigh a known amount of the cyclic keto acid (e.g., 10-20 mg).
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).
-
Ensure the spectral width is sufficient to cover all relevant proton signals, typically from 0 to 15 ppm, as the enolic hydroxyl proton can be significantly downfield.[7]
-
Optimize acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio.
-
Allow the sample to equilibrate at the desired temperature in the NMR probe before measurement, as temperature can influence the equilibrium.[2]
3. Data Analysis and Keq Calculation:
-
Identify the characteristic signals for the keto and enol tautomers. For many cyclic β-diketones like dimedone, distinct signals will be observed for the α-methylene protons of the keto form and the vinylic proton of the enol form.[3]
-
Integrate the area under the identified peaks for both the keto and enol forms. It is crucial to select non-overlapping signals that are unique to each tautomer.
-
Calculate the mole fraction of each tautomer from the integrated areas. Be sure to account for the number of protons giving rise to each signal. For example, if comparing a methylene (B1212753) signal (2H) of the keto form to a vinylic signal (1H) of the enol form, the integration of the keto signal should be divided by two.[2]
-
The equilibrium constant (Keq) is calculated as the ratio of the concentration (or mole fraction) of the enol form to the keto form: Keq = [enol] / [keto].[8]
UV-Vis Spectroscopy for Qualitative Analysis
UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the two forms have different electronic structures and thus different absorption spectra. The conjugated π-system of the enol form typically absorbs at a longer wavelength compared to the non-conjugated keto form.[1][9] While quantitative analysis is possible, it often requires knowledge of the molar absorptivity of each pure tautomer, which can be challenging to determine. Therefore, it is more commonly used for qualitative assessment or in combination with computational methods.[10]
1. Sample Preparation:
-
Prepare a dilute solution of the cyclic keto acid in the solvent of interest. The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Use quartz cuvettes for measurements in the UV region.
2. Spectral Acquisition:
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank to obtain a baseline correction.
3. Data Interpretation:
-
Identify the absorption maxima (λmax) corresponding to the keto and enol forms.
-
Changes in the relative intensities of these bands upon changing the solvent can provide qualitative information about the shift in the equilibrium.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the factors governing the keto-enol equilibrium, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
A Comparative Guide to the Purification of 2-Oxocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory techniques for the purification of 2-oxocyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The performance of three primary methods—recrystallization, column chromatography, and vacuum distillation—is objectively evaluated based on purity, yield, and operational complexity. Detailed experimental protocols are provided to enable replication and adaptation for specific research and development needs.
Performance Benchmark: Purification Techniques
The selection of a purification method for this compound is critical and depends on the initial purity of the crude product, the desired final purity, and the scale of the operation. The following table summarizes the quantitative performance of each technique based on typical laboratory outcomes.
| Purification Technique | Purity Achieved (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95 - 98 | 70 - 85 | Simple setup, cost-effective, suitable for large scale. | Lower purity for heavily contaminated starting material, potential for product loss in mother liquor. |
| Column Chromatography | > 99 | 50 - 70 | High purity achievable, effective for complex mixtures. | Time-consuming, requires significant solvent volumes, more complex setup. |
| Vacuum Distillation | 97 - 99 | 60 - 80 | Effective for thermally stable compounds, good for removing non-volatile impurities. | Requires specialized equipment, potential for decomposition if not carefully controlled. |
Experimental Protocols
Detailed methodologies for each purification technique are outlined below. These protocols are intended as a starting point and may require optimization based on the specific nature of the crude this compound.
Recrystallization from Ethyl Acetate (B1210297)/Hexane (B92381)
Recrystallization is a widely used technique for purifying solid organic compounds. For this compound, a mixed solvent system of ethyl acetate and hexane provides good results, leveraging the compound's high solubility in hot ethyl acetate and low solubility in cold hexane.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate (approximately 60-70 °C) with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hexane to the hot solution with continuous swirling until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Silica (B1680970) Gel Column Chromatography
Column chromatography is a powerful technique for achieving high levels of purity by separating compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with an ethyl acetate/hexane mobile phase is effective.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the target compound.
-
Fraction Collection: Collect fractions of the eluent and monitor the presence of the desired compound using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Vacuum Distillation
Vacuum distillation is suitable for the purification of thermally stable liquids or low-melting solids. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping.
-
Sample Placement: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Pressure Reduction: Gradually reduce the pressure inside the apparatus using a vacuum pump.
-
Heating: Gently heat the distillation flask in an oil bath while stirring.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point.
-
Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before slowly venting to atmospheric pressure.
Logical Workflow for Purification and Analysis
The following diagram illustrates the general workflow for the purification and subsequent analysis of this compound.
Caption: Workflow for purification and analysis.
This guide provides a foundational understanding of the key techniques for purifying this compound. The choice of method will ultimately be dictated by the specific requirements of the research or manufacturing process, including the initial sample purity, desired final purity, and available resources. It is recommended to perform small-scale trials to optimize the chosen method for the best results.
A Comparative Guide to the Quantitative Analysis of 2-Oxocyclopentanecarboxylic Acid: Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Oxocyclopentanecarboxylic acid, a key intermediate in various synthetic pathways, is critical for process optimization and quality control. This guide provides a comprehensive comparison of the classical acid-base titration method with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. We present detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most suitable analytical method for your specific research needs.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on a variety of factors, including sensitivity, precision, sample throughput, and cost. The following table summarizes the key performance characteristics of titration, HPLC, and GC-MS for the quantitative analysis of this compound. Please note that while specific performance data for this compound is not extensively available, the presented data is representative of the analysis of similar organic acids and provides a reliable basis for comparison.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Neutralization reaction between the acidic analyte and a standard basic titrant. | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | Separation of the derivatized analyte in the gas phase followed by mass-based detection and quantification. |
| Precision (%RSD) | < 1% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Limit of Detection (LOD) | ~10-100 ppm | 0.002 - 1.8 µg/mL[1][2] | 0.4 - 2.4 ng/L (for similar compounds) |
| Limit of Quantification (LOQ) | ~50-200 ppm | 0.007 - 6.0 µg/mL[1][2][3] | ~1-10 ng/L (for similar compounds) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Sample Throughput | Low to Medium | High | Medium |
| Cost per Sample | Low | Medium | High |
| Specificity | Low (titrates all acidic protons) | High (separates from other compounds) | Very High (mass-specific detection) |
| Derivatization Required | No | No (unless for enhanced detection) | Yes (to increase volatility) |
Experimental Protocols
Quantitative Analysis by Acid-Base Titration
This method provides a cost-effective and straightforward approach for determining the concentration of this compound, particularly at higher concentrations.
Principle: The carboxylic acid group of this compound is neutralized by a standardized strong base, typically sodium hydroxide (B78521) (NaOH). The endpoint of the titration is detected using a suitable colorimetric indicator or a pH meter.
Experimental Workflow:
Figure 1: Workflow for the quantitative analysis of this compound by titration.
Methodology:
-
Preparation of Standard NaOH Solution (0.1 M): Dissolve approximately 4.0 g of NaOH in 1 L of deionized water. Standardize the solution by titrating against a primary standard such as potassium hydrogen phthalate (B1215562) (KHP).
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and dissolve it in 50 mL of deionized water.
-
Indicator Selection: this compound is a weak acid with a predicted pKa of approximately 3.60. Therefore, for its titration with a strong base, the equivalence point will be in the basic pH range. Phenolphthalein, with a color change interval of pH 8.2-10.0, is a suitable indicator.[4]
-
Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with the standardized 0.1 M NaOH solution until the first permanent faint pink color appears.
-
Calculation: Calculate the concentration of this compound using the following formula:
Concentration (M) = (Volume of NaOH × Molarity of NaOH) / Volume of Sample
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity compared to titration, making it suitable for analyzing complex mixtures and lower concentrations of this compound.
Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (e.g., C18 column) by a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a known standard.
Experimental Workflow:
Figure 2: Workflow for the quantitative analysis of this compound by HPLC.
Methodology:
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a dilute acid solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the highest level of specificity and sensitivity, making it the method of choice for trace-level analysis and for complex matrices where unambiguous identification is required.
Principle: The non-volatile this compound is first converted into a volatile derivative. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information.
Experimental Workflow:
Figure 3: Workflow for the quantitative analysis of this compound by GC-MS.
Methodology:
-
Derivatization:
-
To a dried sample containing this compound, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Conditions (Representative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
-
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve generated from derivatized standards.
Method Comparison and Logical Relationships
The choice of the analytical method depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship between the methods based on key analytical parameters.
Figure 4: Comparison of analytical methods based on key performance indicators.
Conclusion
The quantitative analysis of this compound can be effectively achieved using titration, HPLC, and GC-MS.
-
Acid-base titration is a simple, rapid, and inexpensive method suitable for high-concentration samples where high specificity is not a primary concern.
-
HPLC offers a good balance of specificity, sensitivity, and sample throughput, making it a versatile technique for a wide range of applications.
-
GC-MS , requiring a derivatization step, provides the highest sensitivity and specificity, making it the ideal choice for trace-level quantification and for analyses in complex sample matrices where unequivocal identification is paramount.
The selection of the most appropriate method should be guided by the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation and resources. This guide provides the necessary information for researchers to make an informed decision for the quantitative analysis of this compound.
References
Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2-Oxocyclopentanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of organic acids such as 2-oxocyclopentanecarboxylic acid is crucial for metabolic studies, pharmaceutical development, and quality control. The selection of an appropriate analytical methodology is a critical step in obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by established principles for the analysis of similar organic and keto acids.
Methodology Comparison at a Glance
Both HPLC and GC-MS are robust techniques for the analysis of organic acids, but they operate on fundamentally different principles, which influence sample preparation, sensitivity, and selectivity. A key difference is the requirement for derivatization in GC-MS to make the analyte volatile, whereas HPLC can often analyze the compound directly.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection.[1] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds; derivatization is necessary for non-volatile analytes like this compound.[1][2] |
| Sample Preparation | Generally simpler, often involving dissolution and filtration.[1] | More complex, requiring a derivatization step (e.g., silylation or esterification) to increase volatility.[1][4] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, MS).[1] | GC system coupled with a Mass Spectrometer.[1] |
| Analysis Speed | Analysis times can vary but are often suitable for high throughput. | Can have longer sample preparation times but often faster chromatographic runs. |
| Sensitivity | Dependent on the detector; HPLC-MS offers high sensitivity.[1] | Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[1] |
| Selectivity | Good selectivity, which can be enhanced with mass spectrometry detection (LC-MS).[1] | High selectivity, particularly with mass spectrometry, allowing for confident peak identification.[1] |
Quantitative Performance Data
The following table summarizes representative performance data for the analysis of organic and keto acids using HPLC and GC-MS. These values are based on published data for structurally similar compounds and serve as a general comparison. Actual performance may vary based on the specific instrumentation, method optimization, and sample matrix.
| Validation Parameter | HPLC (with UV or MS detection) | GC-MS (with derivatization) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL | 0.3 - 15 ng/mL |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization, particularly when coupled with a mass spectrometer. A reversed-phase method is typically employed.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or by mass spectrometry in negative ion mode.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of organic acids.[5] Due to the low volatility of this compound, a derivatization step is necessary to improve its thermal stability and chromatographic behavior.[4]
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
Perform a derivatization step to convert the carboxylic acid and ketone groups to more volatile forms. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).
-
Heat the mixture to ensure a complete reaction.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. An example program could be: start at 80°C, ramp to 250°C.
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the compound using a calibration curve prepared with derivatized standards.
-
Visualizing the Cross-Validation Workflow and Method Comparison
Caption: Cross-validation workflow for HPLC and GC-MS methods.
References
Safety Operating Guide
Proper Disposal of 2-Oxocyclopentanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for specific disposal instructions tailored to your location and circumstances. This guide provides an operational framework for the safe handling and disposal of 2-Oxocyclopentanecarboxylic acid, grounded in established safety protocols.
I. Essential Safety and Disposal Procedures
The proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. The primary methods of disposal involve incineration by a licensed chemical waste disposal facility.[1] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or soil.[1][2]
Key Handling and Storage Precautions Prior to Disposal:
-
Storage: Keep the chemical in suitable, closed, and properly labeled containers for disposal.[1][3] Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Handling: All handling should be conducted in a well-ventilated area.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing to avoid skin and eye contact.[1][4]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., dry sand, earth) and collect it for disposal. Remove all sources of ignition and use non-sparking tools.[1]
II. Summary of Disposal and Safety Data
The following table summarizes key information regarding the disposal and safe handling of this compound. This data is compiled from various safety data sheets and should be used as a general guideline.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration by a licensed chemical destruction plant. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems or the environment. | [1][2] |
| Container for Disposal | Suitable, closed, and properly labeled containers. | [1][3] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, protective clothing. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |
| Spill Cleanup | Absorb with inert material (e.g., dry sand, earth). |
III. Experimental Protocol: Neutralization of this compound for Aqueous Waste Streams
While direct disposal of the concentrated compound via a licensed contractor is preferred, small quantities in aqueous solutions may be neutralized before disposal, in accordance with local regulations. Always consult with your EHS department before proceeding with any neutralization protocol.
Objective: To neutralize the acidic nature of this compound in an aqueous solution to a pH between 6.0 and 8.0 before collection for disposal.
Materials:
-
Aqueous solution containing this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate fume hood
-
Personal Protective Equipment (gloves, goggles, lab coat)
Procedure:
-
Preparation: Place the beaker containing the acidic solution on a stir plate within a fume hood. Add a stir bar and begin gentle stirring.
-
Dilution: If the acid concentration is high, slowly dilute the solution by adding water. This helps to control the rate of reaction and dissipate heat.
-
Neutralization: Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the stirring solution. Be cautious as this will generate carbon dioxide gas, which can cause foaming and splashing.[5]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent in small increments until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once the desired pH is achieved and the solution is stable, transfer it to a designated waste container for aqueous chemical waste. Clearly label the container with its contents.
-
Final Disposal: Arrange for the collection of the neutralized aqueous waste by your institution's hazardous waste management service.
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
